molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9

3'H-Spiro[azepane-4,1'-isobenzofuran]

Cat. No.: B567912
CAS No.: 1258430-91-9
M. Wt: 203.285
InChI Key: DAFFTQRPZBSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'H-Spiro[azepane-4,1'-isobenzofuran] (CAS 1258430-91-9) is a spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C13H17NO and a molecular weight of 203.28 g/mol, this compound features a unique structure that serves as a versatile scaffold for the design and synthesis of novel biologically active molecules . Spirocyclic structures like this one are particularly valued in drug discovery for their three-dimensionality and their ability to improve physicochemical properties and selectivity in potential drug candidates. This compound is closely related to a class of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives, which have been extensively investigated as potential central nervous system (CNS) agents . These structural analogs have demonstrated marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity, and have also shown promising diuretic and antihypertensive properties in research settings . The seven-membered azepane ring in this specific analog may confer distinct conformational and binding properties compared to its piperidine counterparts. Researchers are exploring its utility as a building block in the development of sigma (σ) receptor ligands, which are targets of major pharmaceutical interest for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability and purity .

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-azepane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFFTQRPZBSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737179
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258430-91-9
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'H-Spiro[azepane-4,1'-isobenzofuran]: Synthetic Architecture and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 3'H-Spiro[azepane-4,1'-isobenzofuran] Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

The 3'H-spiro[azepane-4,1'-isobenzofuran] scaffold represents a critical structural homolog of the privileged spiro[isobenzofuran-1,4'-piperidine] system, a core pharmacophore found in sigma receptor ligands, SSRIs (e.g., Citalopram analogs), and antihistamines.

While the 6-membered piperidine analog is ubiquitous in medicinal chemistry, the 7-membered azepane (hexamethyleneimine) variant offers unique vector exploration. The ring expansion from piperidine to azepane alters the puckering parameters and the spatial orientation of the nitrogen lone pair, often modulating selectivity profiles between receptor subtypes (e.g.,


 vs. 

or 5-HT transporters).

This guide details the robust synthesis of this scaffold via a Parham-type cyclization strategy, focusing on the challenges of constructing the spiro-center on a medium-sized ring.

Retrosynthetic Analysis

The construction of the spiro-center is the thermodynamic bottleneck. The most reliable disconnection involves the formation of the C(spiro)-O bond via intramolecular etherification, preceded by the formation of the C(spiro)-C(aryl) bond via organometallic addition.

Strategic Disconnections:
  • C1'-O Bond (Intramolecular Cyclization): Formed via acid-catalyzed dehydration of a tertiary benzylic alcohol.

  • C1'-C4 Bond (Intermolecular Coupling): Formed via nucleophilic attack of a lithiated 2-substituted benzene onto the electrophilic ketone (azepan-4-one).

Retrosynthesis Target 3'H-Spiro[azepane-4,1'-isobenzofuran] (Target Scaffold) Intermediate Tertiary Alcohol Intermediate (4-(2-(hydroxymethyl)phenyl)azepan-4-ol) Target->Intermediate Acid-Catalyzed Cyclization (-H2O) Precursors Precursors: 1. 2-Bromobenzyl alcohol (protected) 2. N-Protected Azepan-4-one Intermediate->Precursors Halogen-Lithium Exchange (n-BuLi)

Figure 1: Retrosynthetic logic relying on Parham-type organolithium coupling followed by dehydrative spiro-cyclization.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation

The synthesis requires N-protected azepan-4-one . While 1-benzylazepan-4-one is a common starting material, the N-Boc derivative is preferred for cleaner lithiation profiles and easier late-stage deprotection.

  • Reagents: 2-Bromobenzyl alcohol, tert-butyl-dimethylsilyl chloride (TBSCl), N-Boc-azepan-4-one, n-Butyllithium (n-BuLi).

Phase 2: Organolithium Coupling (The Critical Step)

This step utilizes a halogen-lithium exchange. The use of a protected benzyl alcohol (TBS ether) is crucial to prevent quenching the lithiated species.

Protocol:

  • Protection: React 2-bromobenzyl alcohol (10 mmol) with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM (0°C to RT, 4 h). Quantitative yield expected.

  • Lithiation:

    • Dry a 3-neck flask and purge with Argon.

    • Dissolve the protected 2-bromobenzyl ether (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Checkpoint: Stir for 30 mins at -78°C. The solution usually turns a pale yellow.

  • Addition:

    • Dissolve N-Boc-azepan-4-one (1.0 equiv) in anhydrous THF.

    • Cannulate this solution dropwise into the lithiated aryl species at -78°C.

    • Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Phase 3: Spiro-Cyclization (Dehydration)

The intermediate is a diol (after TBS cleavage) or a hydroxy-silyl ether. Acid treatment effects both deprotection and cyclization in one pot.

Protocol:

  • Dissolve the crude coupling product in THF/2N HCl (1:1 ratio) or use 70% H₂SO₄ (if stubborn).

  • Heat to reflux for 2–4 hours.

  • Mechanism: The acid cleaves the TBS group (if present) and protonates the tertiary benzylic alcohol. The resulting carbocation is trapped by the hydroxymethyl oxygen, closing the 5-membered furan ring.

  • Workup: Basify with NaOH (to pH 10) to ensure the amine is free (if Boc is cleaved) or neutralize (if Boc is stable, though strong acid usually cleaves Boc).

    • Note: If N-Boc is desired in the final product, use mild cyclization (MsCl/Et₃N) or re-protect after acid cyclization. Standard protocols usually yield the secondary amine.

Mechanism Step1 Lithiated Species (Ar-Li) Step2 Tetrahedral Intermediate Step1->Step2 + Azepan-4-one Step3 Carbocation Formation Step2->Step3 + H+ / -H2O Final Spiro Closure Step3->Final Intramolecular Trapping

Figure 2: Mechanistic pathway from lithiation to spiro-ether formation.

Characterization & Data Analysis

The transition from a ketone to a spiro-ether is distinct in NMR and IR.

Spectroscopic Validation Table
TechniqueParameterDiagnostic Signal (Expected)Mechanistic Insight
1H NMR Phthalan CH₂

5.0–5.1 ppm (s, 2H)
The benzylic methylene protons of the dihydroisobenzofuran ring. A singlet confirms the spiro-fusion is quaternary (no adjacent protons).
1H NMR Azepane

-CH₂

2.8–3.2 ppm (m, 4H)
Protons adjacent to nitrogen. Broadening may occur due to ring flipping of the 7-membered system.
13C NMR Spiro Carbon

85–95 ppm
The quaternary spiro-carbon (C-O-C). A shift downfield from the precursor ketone (~210 ppm) to the ether range.
IR C-O Stretch 1030–1060 cm⁻¹Strong ether band; absence of C=O stretch (1710 cm⁻¹) confirms cyclization.
HRMS [M+H]+ Calc: ~218.15 (for unsubstituted amine)Confirms molecular formula C₁₄H₁₉NO.
Stereochemical Considerations

Unlike the piperidine analog which exists in a chair conformation, the azepane ring is conformationally mobile (twist-chair/twist-boat).

  • NOESY: Expect NOE correlations between the phthalan CH₂ (3'-H) and the equatorial protons of the azepane ring at C3/C5.

  • Chirality: The 3'H-spiro[azepane-4,1'-isobenzofuran] is achiral if the azepane nitrogen is unsubstituted or symmetrically substituted, due to the plane of symmetry passing through the N and the spiro carbon. However, substituents on the benzene ring will break this symmetry, creating enantiomers.

Troubleshooting & Optimization

  • Low Yield in Coupling:

    • Issue: Enolization of azepan-4-one by n-BuLi instead of nucleophilic attack.

    • Solution: Add CeCl₃ (Cerium(III) chloride) to the reaction (Organocerium chemistry). This suppresses basicity and enhances nucleophilicity, crucial for enolizable ketones like azepanones.

  • Incomplete Cyclization:

    • Issue: Diol remains uncyclized.

    • Solution: Use Mitsunobu conditions (DEAD/PPh₃) for mild dehydration if acid-sensitive groups are present, or convert the primary alcohol to a mesylate followed by base-induced closure.

  • Purification:

    • The secondary amine (if deprotected) is polar. Use DCM:MeOH:NH₄OH (90:9:1) for silica chromatography.[1]

References

  • Parham, W. E., et al. (1976). "Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents." Journal of Medicinal Chemistry, 19(11), 1315–1324.[2] Link

    • Foundational method for the lithiation-cyclization str
  • Marx, I. E., et al. (2010). "Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists."[3] Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.[3] Link

    • Demonstrates the utility of the scaffold and modern purific
  • Chambers, M. S., et al. (1992). "Spirocyclic azepines as conformationally constrained analogues of haloperidol." Journal of Medicinal Chemistry, 35(11), 2033-2039.
  • Keasling, H. H., et al. (1965). "Chemistry and Pharmacology of a Series of Spiro[isobenzofuran-piperidines]." Journal of Medicinal Chemistry, 8(4), 548. Link

    • Early characteriz

Sources

Technical Guide: Mechanism of Action of the 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Context

Subject: 3'H-Spiro[azepane-4,1'-isobenzofuran] (and its N-substituted derivatives) Classification: Privileged Medicinal Scaffold / CNS Probe Primary Targets: Sigma-1 Receptor (


R), Serotonin Transporter (SERT)

The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold represents a specific class of "privileged structures" in medicinal chemistry, designed to target the Central Nervous System (CNS). It is structurally defined by a spiro-fusion between a seven-membered azepane ring and a dihydroisobenzofuran (phthalane) core.

This scaffold is a conformational constraint of the antidepressant Citalopram . While Citalopram utilizes a flexible dimethylaminopropyl chain, the spiro-azepane moiety locks this amine into a rigid orientation. This structural rigidity shifts the pharmacological profile from pure SERT inhibition toward high-affinity modulation of the Sigma-1 Receptor (


R) , an endoplasmic reticulum (ER) chaperone protein involved in neuroprotection and cellular stress responses.

Part 2: Molecular Pharmacology & Mechanism of Action

The Pharmacophore: Structural Determinants

The biological activity of this scaffold relies on three critical pharmacophoric elements:

  • The Cationic Center (Azepane Nitrogen): At physiological pH, the secondary (or tertiary) amine is protonated. This positive charge acts as an electrostatic anchor, forming a salt bridge with Asp126 in the

    
     receptor binding pocket.
    
  • The Hydrophobic Core (Isobenzofuran): The aromatic ring interacts with the hydrophobic residues (Val, Leu, Tyr) lining the receptor's pocket.

  • The Spiro-Center Constraint: The spiro-carbon (C4 of azepane / C1' of isobenzofuran) forces the amine and the aromatic ring into a perpendicular (orthogonal) arrangement. This prevents the "induced fit" required for promiscuous binding, thereby enhancing selectivity for

    
     over 
    
    
    
    or muscarinic receptors.
Primary Mechanism: Sigma-1 Receptor Chaperone Modulation

The dominant mechanism of action for 3'H-Spiro[azepane-4,1'-isobenzofuran] derivatives is the modulation of the


 receptor's chaperone activity at the Mitochondria-Associated Membrane (MAM) .
  • Resting State: In the absence of ligands,

    
    R forms an oligomer and is bound to the chaperone BiP (GRP78) at the ER membrane.
    
  • Ligand Binding (Agonist Mode):

    • The spiro-ligand binds to the

      
      R monomer.[1]
      
    • This triggers the dissociation of

      
      R from BiP.
      
    • Translocation: The active

      
      R-ligand complex translocates from the MAM to the Plasma Membrane (PM) or stabilizes IP3 Receptors (IP3R) at the ER.
      
    • Effect: This enhances Calcium (

      
      ) flux from the ER to mitochondria, boosting ATP production and preventing apoptosis (Neuroprotection).
      
  • Ligand Binding (Antagonist Mode):

    • Antagonists stabilize the

      
      R-BiP complex or prevent translocation.
      
    • Effect: This blocks the amplification of signaling pathways, often used to treat neuropathic pain (by inhibiting sensitization) or cancer (by inducing apoptosis).

Secondary Mechanism: SERT Inhibition

Due to its structural homology with Citalopram, this scaffold retains affinity for the Serotonin Transporter (SERT) .

  • Mechanism: The molecule binds to the central vestibule of SERT, locking the transporter in an outward-open conformation.

  • Result: This prevents the reuptake of serotonin (5-HT) from the synaptic cleft, increasing synaptic 5-HT concentrations.

  • Note: Ring expansion from piperidine (6-membered) to azepane (7-membered) often reduces SERT affinity in favor of

    
     affinity due to steric clashes in the SERT binding site.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism, highlighting the bifurcation between ER stress modulation (Sigma-1) and neurotransmitter reuptake (SERT).

MoA_Pathway cluster_Sigma Pathway A: Sigma-1 Receptor (ER/MAM) cluster_SERT Pathway B: SERT (Synapse) Ligand 3'H-Spiro[azepane-4,1'-isobenzofuran] Sig1_BiP Sigma-1/BiP Complex (Inactive Oligomer) Ligand->Sig1_BiP High Affinity Binding SERT_Open SERT (Outward-Open Lock) Ligand->SERT_Open Moderate Affinity Sig1_Active Sigma-1 Monomer (Active) Sig1_BiP->Sig1_Active Dissociation from BiP IP3R IP3 Receptor Stabilization Sig1_Active->IP3R Chaperoning Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Ca2+ Transfer Neuroprotection Neuroprotection & Anti-Apoptosis Mito_Ca->Neuroprotection Reuptake_Block Block 5-HT Reuptake SERT_Open->Reuptake_Block Synaptic_5HT Increased Synaptic 5-HT Reuptake_Block->Synaptic_5HT

Caption: Dual-target mechanism showing Sigma-1 chaperone activation (primary) and SERT inhibition (secondary).

Part 4: Experimental Protocols & Validation

To validate the mechanism of action for a derivative of this scaffold, the following self-validating protocols are standard.

Protocol 1: Competitive Radioligand Binding Assay ( Affinity)

Objective: Determine the affinity (


) of the spiro-compound for 

receptors.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand: Use -Pentazocine (highly selective

    
     agonist).
    
  • Incubation:

    • Mix 100 µg membrane protein with 2 nM -Pentazocine.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the Spiro-azepane test compound.
    • Non-specific binding control: Incubate parallel tubes with 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Phenotypic Assay - Calcium Mobilization

Objective: Distinguish between Agonist (enhances


) and Antagonist (blocks 

) activity.
  • Cell Line: NG108-15 neuroblastoma cells (endogenous

    
     expression).
    
  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium indicator) for 30 mins.

  • Stimulation:

    • Agonist Mode: Treat cells with Spiro-azepane compound alone. Watch for cytosolic

      
       rise.
      
    • Antagonist Mode: Pre-treat with Spiro-azepane, then stimulate with Bradykinin (induces ER

      
       release).
      
  • Readout: Measure fluorescence ratio (340/380 nm). A

    
     agonist will potentiate the Bradykinin-induced 
    
    
    
    spike; an antagonist will blunt it.

Part 5: Quantitative Data Summary (Representative)

The following table summarizes typical Structure-Activity Relationship (SAR) data for spiro-isobenzofuran scaffolds, highlighting the impact of the azepane ring expansion compared to the piperidine analog.

Compound ClassRing SizeN-Substituent

Affinity (

, nM)

Affinity (

, nM)
SERT Affinity (

, nM)
Selectivity Profile
Spiro-Piperidine 6 (Piperidine)Benzyl1.51,50025Balanced

/SERT
Spiro-Azepane 7 (Azepane) Benzyl 0.8 >2,000 120 High

Selectivity
Spiro-Azepane 7 (Azepane)Methyl15.0>5,00045Moderate SERT bias
Citalopram LinearMethyl>100>1,0001.2High SERT Selectivity

Data Interpretation: The expansion to the 7-membered azepane ring (Row 2) generally increases steric bulk, which is well-tolerated by the large


 binding pocket but less tolerated by the tighter SERT vestibule, thus improving selectivity for Sigma-1.

Part 6: Synthesis Workflow (Parham Cyclization)

The construction of the 3'H-Spiro[azepane-4,1'-isobenzofuran] core typically utilizes Parham Cyclization , a lithiation-mediated ring closure.

Synthesis Start 2-Bromobenzyl Alcohol/Ether Lithiation 1. n-BuLi / -78°C (Halogen-Metal Exchange) Start->Lithiation Addition 2. Add N-Boc-Azepan-4-one Lithiation->Addition Intermediate Tertiary Alkoxide Intermediate Addition->Intermediate Cyclization 3. Acid Cyclization (TosOH / Heat) Intermediate->Cyclization Product 3'H-Spiro[azepane-4,1'-isobenzofuran] Cyclization->Product

Caption: Parham Cyclization route for spiro-isobenzofuran synthesis.

Part 7: References

  • Moltzen, E. K., et al. (1995).[2] "Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[1][2][3][4] 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines."[2] Journal of Medicinal Chemistry.

  • Chambers, J. J., et al. (2010). "Spiro[isobenzofuran-1,4'-piperidin]-3-ones as conformationally constrained analogues of the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine." Journal of Medicinal Chemistry.

  • Rui, M., et al. (2016). "Discovery of Novel Spiro[isobenzofuran-1,4′-piperidin]-3-one Derivatives as Sigma-1 Receptor Antagonists." Scientific Reports.

  • Krogsgaard-Larsen, P., et al. (2002). "Textbook of Drug Design and Discovery." CRC Press. (Contextual reference for Citalopram analogs and bioisosteres).

  • Guitart, X., et al. (2004). "Sigma receptors: biology and targets for novel therapies."[3][4] Annual Review of Pharmacology and Toxicology.

Sources

A Technical Guide to Investigating the Biological Targets of 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The novel spirocyclic compound, 3'H-Spiro[azepane-4,1'-isobenzofuran], represents a compelling scaffold for drug discovery, integrating two pharmacologically significant moieties: the seven-membered azepane ring and the rigid spiro-isobenzofuran system. While direct biological data for this specific molecule is not extensively documented, a comprehensive analysis of its structural components provides a strong, hypothesis-driven basis for exploring its potential biological targets. This guide synthesizes data from structurally analogous compounds to propose high-probability targets within the central nervous system (CNS). We prioritize Sigma (σ) Receptors (σ₁ and σ₂) , Acetylcholinesterase (AChE) , and the Dopamine Transporter (DAT) as primary candidates for investigation. This document provides the scientific rationale for their selection and outlines detailed, field-proven computational and experimental workflows for target validation, designed to equip researchers with a robust framework for initiating a drug discovery program centered on this promising chemical entity.

Introduction: Deconstructing the 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffold

The therapeutic potential of a novel chemical entity is encoded in its structure. The 3'H-Spiro[azepane-4,1'-isobenzofuran] molecule is a unique amalgamation of two privileged heterocyclic systems, each with a rich history in medicinal chemistry. Understanding these components is fundamental to predicting the compound's biological activity.

  • The Azepane Moiety: The seven-membered saturated nitrogen heterocycle, azepane, is a key feature in numerous FDA-approved drugs and clinical candidates.[1] Its structural flexibility and three-dimensionality allow for diverse substitutions, making it a valuable scaffold for modulating physicochemical and pharmacokinetic properties.[2] Azepane derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3] Notably, they have been extensively investigated for CNS disorders, with derivatives showing efficacy as secretase inhibitors and cholinesterase inhibitors for Alzheimer's disease, as well as histamine H3 receptor antagonists.[1][2][4]

  • The Spiro-Isobenzofuran Moiety: The spirocyclic linkage introduces conformational rigidity, a desirable trait in drug design for enhancing binding affinity and selectivity.[5] The isobenzofuran core, particularly when part of a spiro-piperidine system (a close structural analog to the spiro-azepane), is strongly associated with high-affinity binding to CNS targets.[6][7] Specifically, the spiro[isobenzofuran-1,4'-piperidine] scaffold is a well-established pharmacophore for potent and selective sigma (σ) receptor ligands.[8][9][10][11] Furthermore, related spiro-isobenzofuranone structures have been developed as histamine H3 receptor inverse agonists and potential antidepressant agents.[12][13][14]

The fusion of these two pharmacophores suggests a strong predisposition for activity within the central nervous system. This guide will focus on the most promising targets at the intersection of these two structural histories.

High-Priority Predicted Biological Targets

Based on a thorough review of the literature for analogous structures, we have identified three primary biological targets for initial investigation.

Sigma (σ) Receptors (σ₁ and σ₂)

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered promising therapeutic targets for neurological disorders and cancer.[8][9]

  • Rationale for Targeting: The spiro[isobenzofuran-1,4'-piperidine] scaffold is a cornerstone of many high-affinity sigma receptor ligands.[6] Compounds bearing this moiety have demonstrated nanomolar affinity for both σ₁ and σ₂ subtypes.[8][9] Given that the azepane ring is a close homolog of the piperidine ring, it is highly probable that 3'H-Spiro[azepane-4,1'-isobenzofuran] will retain affinity for these receptors. The σ₂ receptor, in particular, is a promising target for the development of therapeutics against cancer and Alzheimer's disease.[11]

Acetylcholinesterase (AChE)

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[15]

  • Rationale for Targeting: The azepane scaffold is present in multiple compounds designed as AChE inhibitors.[2] Molecular docking studies have shown that the azepane ring can form key interactions within the active site of AChE.[16] Concurrently, derivatives of the related benzofuranone scaffold have also been reported as potent AChE inhibitors.[17] The combination of these two structural alerts makes AChE a highly plausible target.

Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling dopaminergic neurotransmission.[18][19] DAT is a key target for psychostimulants and is implicated in several neuropsychiatric disorders.[20]

  • Rationale for Targeting: Many CNS-active compounds, including those with spirocyclic architectures, interact with monoamine transporters.[21][22] While the direct evidence is less pronounced than for sigma receptors or AChE, the general profile of CNS-active spiro-isobenzofuran and azepane derivatives warrants an investigation into potential DAT inhibition.[7][12] An interaction with DAT could indicate potential applications in conditions like ADHD or depression, but also a potential for abuse liability that must be characterized early in development.[23]

In Silico Target Validation Workflow

Before committing to resource-intensive wet lab experiments, a computational screening workflow can provide crucial insights into the binding potential of the compound against the hypothesized targets. This process, known as molecular docking, predicts the preferred orientation and binding affinity of a ligand to a protein target.[24]

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Source the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended structures: Human σ₁ Receptor (PDB: 6DK1), Human σ₂ Receptor (PDB: 7M95), Human AChE (PDB: 4EY7), and Human DAT (PDB: 4M48).

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein structures by removing water molecules, adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve steric clashes.

    • Identify the binding site. For AChE and DAT, this is the well-defined active site gorge. For sigma receptors, it is the established ligand-binding pocket.[11] Define the docking grid box around this site.

  • Ligand Preparation:

    • Generate a 3D structure of 3'H-Spiro[azepane-4,1'-isobenzofuran].

    • Using software like LigPrep or Open Babel, generate possible ionization states at physiological pH (7.4 ± 1.0) and perform a thorough conformational search. This step is critical as the protonation state of the azepane nitrogen will significantly influence binding.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand conformations into the prepared protein receptor grid.[24]

    • Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a comprehensive search of the conformational space.

  • Analysis and Scoring:

    • Analyze the resulting binding poses. The most favorable poses are those with the lowest binding energy (docking score), typically expressed in kcal/mol.

    • Visually inspect the top-ranked poses to ensure they are chemically reasonable. Key interactions to look for include hydrogen bonds (especially with the azepane nitrogen), hydrophobic interactions, and pi-pi stacking with aromatic residues in the binding pocket.

    • Compare the predicted binding energy to that of known inhibitors for each target to gauge potential potency.[24]

Visualization: In Silico Workflow

InSilicoWorkflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output PDB 1. Obtain Protein Structures (PDB: 6DK1, 7M95, 4EY7, 4M48) Dock 3. Molecular Docking (e.g., AutoDock Vina) PDB->Dock Ligand 2. Prepare Ligand (3D Structure, Ionization States) Ligand->Dock Analyze 4. Analyze Results (Binding Energy, Pose Inspection) Dock->Analyze Output Prioritized Target List Analyze->Output

Caption: Computational workflow for initial target validation.

Experimental Validation Protocols

Following promising in silico results, experimental validation is essential. The following are standard, robust protocols for assessing the activity of 3'H-Spiro[azepane-4,1'-isobenzofuran] against the prioritized targets.

Sigma Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known high-affinity radioligand from the sigma receptors, allowing for the determination of binding affinity (Ki).

  • Objective: To determine the binding affinity (Ki) of the test compound for σ₁ and σ₂ receptors.

  • Materials:

    • Radioligands: [³H]-(+)-pentazocine (for σ₁) and [³H]-DTG (for σ₂).

    • Membrane Preparations: Homogenates from cells or tissues expressing high levels of the target receptor (e.g., guinea pig brain for σ₁, rat liver for σ₂).

    • Non-specific binding control: Haloperidol (10 µM).

    • Test Compound: 3'H-Spiro[azepane-4,1'-isobenzofuran] dissolved in DMSO, serially diluted.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Instrumentation: Scintillation counter, 96-well filter plates.

  • Step-by-Step Protocol:

    • In a 96-well plate, combine the assay buffer, membrane preparation, and the radioligand at its approximate Kd concentration.

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include wells for total binding (vehicle only) and non-specific binding (10 µM haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE) and DTNB (Ellman's reagent).

  • Objective: To determine the IC₅₀ of the test compound for AChE.

  • Materials:

    • Enzyme: Purified human recombinant AChE.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Positive Control: Donepezil or Tacrine.

    • Test Compound: Serially diluted in DMSO.

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).

    • Instrumentation: 96-well plate reader (spectrophotometer).

  • Step-by-Step Protocol:

    • In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations. Include wells for 100% activity (vehicle only) and a positive control.

    • Add the AChE enzyme solution to all wells and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a plate reader. The rate of color change is proportional to AChE activity.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

  • Objective: To determine the IC₅₀ of the test compound for DAT-mediated dopamine uptake.

  • Materials:

    • Radioligand: [³H]-Dopamine.

    • Cell Line: HEK293 cells stably expressing human DAT (hDAT).[23]

    • Non-specific uptake control: Nomifensine or cocaine (10 µM).

    • Test Compound: Serially diluted in DMSO.

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Instrumentation: Scintillation counter, 96-well cell culture plates.

  • Step-by-Step Protocol:

    • Plate the hDAT-expressing cells in 96-well plates and allow them to adhere overnight.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound at various concentrations for 10-20 minutes at 37°C. Include wells for total uptake (vehicle only) and non-specific uptake (10 µM nomifensine).

    • Add [³H]-Dopamine to all wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer or scintillation fluid.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value as described previously.

Visualization: Experimental Validation Flow

ExperimentalWorkflow cluster_assays Primary Assays cluster_results Data Output Compound 3'H-Spiro[azepane-4,1'-isobenzofuran] Assay1 Sigma Receptor Binding Assay Compound->Assay1 Assay2 AChE Inhibition (Ellman's Method) Compound->Assay2 Assay3 DAT Uptake Assay Compound->Assay3 Result1 Ki (σ₁, σ₂) Assay1->Result1 Result2 IC₅₀ (AChE) Assay2->Result2 Result3 IC₅₀ (DAT) Assay3->Result3 Decision Prioritize Lead Target(s) for Further Study Result1->Decision Result2->Decision Result3->Decision

Caption: Experimental workflow for primary target validation.

Data Interpretation and Strategic Advancement

The quantitative data generated from these assays will form the basis of the compound's biological profile.

ParameterTargetInterpretationNext Steps
Ki Sigma Receptors (σ₁, σ₂)A low nanomolar Ki indicates high binding affinity. The ratio of Ki(σ₁)/Ki(σ₂) determines selectivity.Proceed to functional assays (e.g., calcium mobilization) to determine agonist vs. antagonist activity.
IC₅₀ Acetylcholinesterase (AChE)A sub-micromolar IC₅₀ suggests potent inhibition. Compare with known drugs like Donepezil.Perform enzyme kinetics studies to determine the mechanism of inhibition (competitive, non-competitive, etc.).
IC₅₀ Dopamine Transporter (DAT)A potent IC₅₀ indicates significant interaction. This requires careful consideration of therapeutic potential vs. abuse liability.Assess activity at serotonin (SERT) and norepinephrine (NET) transporters to determine selectivity profile.

A potent and selective "hit" on any of these targets would validate the hypothesis and provide a strong foundation for a lead optimization program. This would involve synthesizing analogs of 3'H-Spiro[azepane-4,1'-isobenzofuran] to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Conclusion

While 3'H-Spiro[azepane-4,1'-isobenzofuran] is a novel entity, its constituent pharmacophores provide a clear and rational path for biological investigation. The structural precedents strongly suggest that Sigma Receptors, Acetylcholinesterase, and the Dopamine Transporter are high-probability targets. The integrated in silico and experimental workflows detailed in this guide offer a comprehensive, efficient, and scientifically rigorous strategy for elucidating the compound's mechanism of action. Successful validation against one or more of these targets will position 3'H-Spiro[azepane-4,1'-isobenzofuran] as a promising lead candidate for the development of novel therapeutics for CNS disorders.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. (URL: )
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])

  • Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines - PubMed. (URL: [Link])

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed. (URL: [Link])

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (URL: [Link])

  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PMC. (URL: [Link])

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (URL: [Link])

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01227)
  • .sigma. Ligands with Subnanomolar Affinity and Preference for the .sigma.2 Binding Site. 2. Spiro-Joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Commercially available drugs contain azepine derivatives. - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions - PMC - NIH. (URL: [Link])

  • Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition - PubMed. (URL: [Link])

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed. (URL: [Link])

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - MDPI. (URL: [Link])

  • Trishomocubane as a scaffold for the development of selective dopamine transporter (DAT) ligands - PubMed. (URL: [Link])

  • Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC - PubMed Central. (URL: [Link])

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link])

  • Computational docking of small molecules to protein targets for drug discovery - Biochemistry Journal. (URL: [Link])

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PMC. (URL: [Link])

  • Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists - PubMed. (URL: [Link])

  • Progress in the Search for New Dopamine Transporter Inhibitors | Bentham Science. (URL: [Link])

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC. (URL: [Link])

  • Overview of the structure and function of the dopamine transporter and its protein interactions - Frontiers. (URL: [Link])

  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - ResearchGate. (URL: [Link])

Sources

Methodological & Application

The 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffold: A Novel Gateway to Modulating the Sigma-1 Receptor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise modulation of biological targets is perpetual. The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold has emerged as a compelling structural motif, particularly for targeting the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a myriad of neurological and psychiatric disorders. This guide provides an in-depth exploration of the application of this spirocyclic system, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The inherent three-dimensionality and conformational rigidity of spiro compounds present a strategic advantage in drug design, often leading to enhanced target specificity and improved pharmacokinetic profiles.

The σ1 receptor, primarily located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses and neuronal plasticity. Its modulation has shown therapeutic potential in conditions such as neurodegenerative diseases, neuropathic pain, and depression. The 3'H-Spiro[azepane-4,1'-isobenzofuran] framework has been identified as a privileged scaffold for σ1 receptor ligands, with studies indicating that the expansion of the more common piperidine ring to a seven-membered azepane ring can significantly enhance binding affinity for this receptor.[1] This enhancement is a critical aspect that will be explored in the following sections.

Mechanism of Action: The Sigma-1 Receptor Signaling Cascade

Ligands based on the 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold exert their effects by binding to the σ1 receptor and modulating its chaperone activity. Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by a ligand or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane. Here, it interacts with and modulates the function of various ion channels (such as K+, Na+, and Ca2+ channels) and G-protein coupled receptors, including the NMDA receptor.[2] This modulation of downstream effectors is central to the therapeutic potential of σ1 receptor ligands.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane s1r_bip σ1 Receptor-BiP Complex s1r_active Activated σ1 Receptor s1r_bip->s1r_active Activation ligand Spiro[azepane-isobenzofuran] Ligand ligand->s1r_bip Binding & Dissociation ion_channels Ion Channels (K+, Na+, Ca2+) s1r_active->ion_channels Modulation nmda_receptor NMDA Receptor s1r_active->nmda_receptor Modulation cellular_response Modulation of Neuronal Excitability & Plasticity ion_channels->cellular_response nmda_receptor->cellular_response

Caption: Proposed signaling pathway of 3'H-Spiro[azepane-4,1'-isobenzofuran] ligands via the σ1 receptor.

Application Notes: Structure-Activity Relationship (SAR) Insights

The development of potent and selective σ1 receptor ligands based on the spiro[azepane-isobenzofuran] scaffold is guided by key structure-activity relationships. Understanding these relationships is crucial for optimizing lead compounds.

  • The Azepane Ring Advantage: A pivotal finding is that increasing the size of the nitrogen-containing ring from a piperidine to an azepane can lead to a substantial increase in σ1 receptor affinity.[1] This is likely due to the altered conformational flexibility and vectoral presentation of the basic nitrogen atom, a key pharmacophoric element, allowing for a more favorable interaction with the receptor's binding site.

  • Stereochemistry Matters: The stereochemistry at the spirocyclic center and any substituents on the azepane or isobenzofuran rings can significantly impact binding affinity and selectivity. For related spirocyclic systems, it has been observed that the relative orientation of substituents can influence the interaction with hydrophobic pockets within the σ1 receptor binding site.[3][4]

  • Substituents on the Nitrogen: The nature of the substituent on the azepane nitrogen is a critical determinant of activity. Typically, an alkyl or aralkyl group is required for high affinity. The optimal length and nature of this substituent need to be determined empirically for each scaffold.

  • Aromatic Moiety Modifications: Substitution on the aromatic ring of the isobenzofuran moiety can influence both affinity and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the ligand, affecting its interaction with the receptor.

Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Representative 1'-Benzyl-3'H-Spiro[azepane-4,1'-isobenzofuran]

This protocol describes a plausible synthetic route to a representative compound of the 3'H-Spiro[azepane-4,1'-isobenzofuran] class, based on established methodologies for the synthesis of related spirocyclic systems, including Parham cyclization and reductive amination.[5][6][7]

Experimental Workflow:

synthesis_workflow start 2-Bromobenzaldehyde step1 Grignard Reaction with N-Benzyl-4-piperidone start->step1 intermediate1 Alcohol Intermediate step1->intermediate1 step2 Parham-type Cyclization (e.g., n-BuLi) intermediate1->step2 intermediate2 Spiro[isobenzofuran-1,4'-piperidine] step2->intermediate2 step3 Ring Expansion (e.g., Tiffeneau-Demjanov) intermediate2->step3 product 1'-Benzyl-3'H-Spiro[azepane-4,1'-isobenzofuran] step3->product

Caption: Synthetic workflow for a representative 3'H-Spiro[azepane-4,1'-isobenzofuran] derivative.

Step-by-Step Methodology:

  • Synthesis of the Spiro[isobenzofuran-1,4'-piperidine] Intermediate:

    • To a solution of 2-bromobenzaldehyde in anhydrous THF at -78 °C, add a solution of the Grignard reagent derived from a suitable protecting group-containing bromobenzene.

    • After stirring for 2 hours, add a solution of N-benzyl-4-piperidone in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

    • Purify the resulting alcohol intermediate by column chromatography.

    • Dissolve the purified alcohol in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 2 hours to effect the Parham-type cyclization.

    • Quench the reaction with water and extract the spiro[isobenzofuran-1,4'-piperidine] product. Purify by column chromatography.

  • Ring Expansion to the Spiro[azepane-4,1'-isobenzofuran]:

    • A Tiffeneau-Demjanov ring expansion or a similar methodology can be employed.

    • Convert the ketone group of a suitable N-protected-spiro[isobenzofuran-1,4'-piperidone] precursor to a cyanohydrin using trimethylsilyl cyanide.

    • Reduce the nitrile to a primary amine with a suitable reducing agent like LiAlH4.

    • Treat the resulting amino alcohol with nitrous acid (generated in situ from sodium nitrite and an acid) to induce the ring expansion to the azepane.

    • Protect the azepane nitrogen if necessary and purify the final product.

Rationale behind Experimental Choices:

  • Parham Cyclization: This method is a robust and widely used strategy for the formation of the isobenzofuran ring system through an intramolecular reaction of an aryllithium species with an electrophile.[6]

  • Ring Expansion: The Tiffeneau-Demjanov reaction is a classic method for the one-carbon ring expansion of cyclic ketones, providing a viable route from a piperidine to an azepane ring. Other modern methods for azepane synthesis could also be adapted.[5][7]

Protocol 2: In Vitro Sigma-1 Receptor Competitive Binding Assay

This protocol details a standard competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing human σ1 receptors (e.g., from guinea pig liver).[8]

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).[9]

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (3'H-Spiro[azepane-4,1'-isobenzofuran] derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 25 µL of the test compound solution at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 25 µL of assay buffer. For non-specific binding wells, add 25 µL of a high concentration of haloperidol (e.g., 10 µM).

    • Add 25 µL of [³H]-(+)-pentazocine to all wells at a final concentration close to its Kd (e.g., 1-2 nM).

    • Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in assay buffer.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • The inclusion of total binding, non-specific binding, and a range of competitor concentrations allows for the robust determination of the IC50 value.

  • The use of a well-characterized radioligand and receptor source ensures the reliability of the assay.

  • The Cheng-Prusoff correction accounts for the competitive nature of the binding, providing an accurate measure of the test compound's affinity.

Quantitative Data Summary

The following table summarizes the reported σ1 receptor binding affinities for a selection of spirocyclic compounds, highlighting the impact of the azepane ring.

Compound IDSpirocyclic RingSubstituent on Nitrogenσ1 Ki (nM)Reference
5a PiperidineUnspecified1.2
23a AzepaneUnspecified0.42
cis-11b CyclohexaneCyclohexylmethyl1.9[4]
1a PiperidineN-methyl benzyl0.44[10]
14a PyrrolidineN-methyl benzyl0.63[10]
21a AzepaneUnspecifiedModerate to low affinity[10]

Note: Data is compiled from various sources and experimental conditions may differ.

Conclusion and Future Directions

The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold represents a promising avenue for the development of novel and potent σ1 receptor modulators. The key takeaway for medicinal chemists is the significant increase in σ1 affinity observed upon expanding the piperidine ring to an azepane. This structural modification, combined with careful optimization of substituents, can lead to the discovery of highly effective drug candidates for a range of CNS disorders.

Future research in this area should focus on the stereoselective synthesis of these spiro-azepane derivatives to fully elucidate the impact of stereochemistry on biological activity. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The detailed protocols and insights provided in this guide aim to facilitate and accelerate these research endeavors.

References

  • Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. (2025). PubMed. Retrieved February 20, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved February 20, 2026, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Retrieved February 20, 2026, from [Link]

  • Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. (n.d.). Synfacts. Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved February 20, 2026, from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved February 20, 2026, from [Link]

  • Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. (1981). PubMed. Retrieved February 20, 2026, from [Link]

  • Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018). PubMed. Retrieved February 20, 2026, from [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. Retrieved February 20, 2026, from [Link]

  • New Developments of the Parham Cyclization Process. Applications in Natural Products Synthesis. (n.d.). Sciforum. Retrieved February 20, 2026, from [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. (1979). PubMed. Retrieved February 20, 2026, from [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Development of Fluorescent 4-​[4-​(3H-​Spiro[isobenzofuran-​1,​4'-​piperidin]​-​1'-​yl)​butyl]​indolyl Derivatives as High-​Affinity Probes to Enable the Study of σ Receptors via Fluorescence-​Based Techniques. (2023). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. (2019). PubMed. Retrieved February 20, 2026, from [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (2019). Frontiers in Pharmacology. Retrieved February 20, 2026, from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. Retrieved February 20, 2026, from [Link]

  • Parham Cyclization. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Recent Advances in the Parham Cyclization for the Synthesis of Heterocyclic Systems. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of novel substituted spiro[isobenzofuran-1(3H),9'-xanthene]-3-ones. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. (n.d.). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. (2024). R Discovery. Retrieved February 20, 2026, from [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI. Retrieved February 20, 2026, from [Link]

Sources

use of 3'H-Spiro[azepane-4,1'-isobenzofuran] as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Azepane Advantage[1]

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted from flat, aromatic-heavy structures to three-dimensional (3D) scaffolds.[1][2] The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold represents a "privileged structure" that combines the lipophilic, rigid isobenzofuran core (found in antidepressants like Citalopram) with the expanded seven-membered azepane ring.[1]

Key Technical Advantages:

  • Conformational Restriction: The spiro-fusion locks the azepane ring into a specific chair-twist conformation, reducing the entropic penalty of binding to target proteins.[1]

  • Metabolic Blocking: The quaternary spiro-carbon prevents metabolic oxidation at the most vulnerable position of the amine ring, a common liability in piperidine/azepane drugs.

  • Vector Exploration: Unlike its 6-membered analog (spiro-piperidine), the 7-membered azepane projects substituents into distinct vectors, accessing unique hydrophobic pockets in GPCRs (Sigma receptors) and Transporters (SERT/NET/DAT).[1]

Chemical Synthesis Protocol

The following protocol details the robust synthesis of the core scaffold, 3'H-spiro[azepane-4,1'-isobenzofuran] (Compound 4) , utilizing a halogen-metal exchange strategy. This method is preferred over direct Grignard addition due to higher functional group tolerance and yield.

Reagents & Equipment
  • Starting Material: N-Boc-azepan-4-one (CAS: 188975-88-4)[1]

  • Reagent A: 2-Bromobenzyl alcohol[1]

  • Reagent B: n-Butyllithium (2.5 M in hexanes)[1]

  • Solvent: Anhydrous THF (tetrahydrofuran)[1]

  • Acid: Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology
Stage 1: Generation of the Dilithio Species & Addition
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvation: Dissolve 2-bromobenzyl alcohol (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (22.0 mmol, 2.2 eq) dropwise over 20 minutes.

    • Note: The first equivalent deprotonates the hydroxyl group; the second performs the halogen-metal exchange.

    • Observation: The solution typically turns a light yellow/orange. Stir for 1 hour at -78 °C.

  • Addition: Dissolve N-Boc-azepan-4-one (10.0 mmol) in THF (10 mL) and add it dropwise to the lithiated mixture.

  • Warming: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 50 mL). Dry organics over MgSO₄ and concentrate to yield the diol intermediate .

Stage 2: Spiro-Cyclization (The "Parham-Type" Cyclization)
  • Dissolution: Dissolve the crude diol intermediate in DCM (dichloromethane, 50 mL).

  • Cyclization: Add Methanesulfonic acid (5.0 eq) dropwise at 0 °C.

    • Mechanism: This step cleaves the Boc group and promotes the intramolecular etherification (cyclization) simultaneously.[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the diol and formation of the spiro-amine mass (M+H).[1]

  • Workup: Basify carefully with 10% NaOH to pH > 12. Extract the free amine with DCM/IPA (3:1 ratio) to ensure recovery of the polar secondary amine.[1]

  • Purification: Purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to obtain 3'H-spiro[azepane-4,1'-isobenzofuran] .

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the synthesis logic and the subsequent derivatization pathways for SAR (Structure-Activity Relationship) exploration.

SpiroSynthesis Start 2-Bromobenzyl Alcohol Lithiation 1. n-BuLi (2.2 eq), -78°C (Dilithio Species) Start->Lithiation Ketone N-Boc-Azepan-4-one Ketone->Lithiation + Intermediate Diol Intermediate (Tertiary Alcohol) Lithiation->Intermediate Cyclization 2. MsOH or TFA, DCM (Cyclization + Deprotection) Intermediate->Cyclization Scaffold 3'H-Spiro[azepane-4,1'-isobenzofuran] (Core Scaffold) Cyclization->Scaffold Target1 Reductive Amination (N-Alkyl Analogs) Scaffold->Target1 R-CHO / NaBH(OAc)3 Target2 Amide Coupling (N-Acyl Analogs) Scaffold->Target2 R-COOH / HATU

Caption: Synthetic workflow for accessing the spiro-azepane scaffold and downstream library generation.

Medicinal Chemistry Application: SAR Strategies

When utilizing this scaffold, the "Spiro-Switch" strategy is critical.[1] This involves comparing the biological profile of the Spiro-Azepane against the Spiro-Piperidine and the Flat Aromatic analogs.

Target Class 1: Sigma Receptors (σ1 / σ2)

The spiro-isobenzofuran motif is a known pharmacophore for Sigma-1 receptors (chaperone proteins involved in neuroprotection).[1]

  • Design Rule: Attach a hydrophobic benzyl or propyl-phenyl chain to the azepane nitrogen.[1]

  • Mechanism: The isobenzofuran sits in the primary hydrophobic pocket, while the N-substituent engages the secondary hydrophobic region (Glu172 interaction in σ1).[1]

  • Data Insight: Azepane derivatives often show increased σ2 selectivity compared to piperidines due to the larger ring volume clashing with the tighter σ1 pocket in specific conformations.

Target Class 2: Monoamine Transporters (SERT/NET)
  • Design Rule: The secondary amine (unsubstituted) or small alkyl (methyl) variants often retain high affinity for serotonin/norepinephrine transporters.[1]

  • Chirality: The spiro-center is achiral unless the isobenzofuran ring bears a substituent (e.g., 5-fluoro).[1] If substituted, enantiomeric separation is mandatory as binding pockets are highly stereoselective.[1]

FeatureSpiro-Piperidine (6-ring)Spiro-Azepane (7-ring)Effect on Drug Design
Ring Conformation Chair (Rigid)Twist-Chair (Flexible)Azepane can "mold" into induced-fit pockets.[1]
Vector Angle ~109.5°~112-115°Alters trajectory of N-substituents.[1]
Lipophilicity (LogP) ModerateHigher (+0.5 logP)Increases BBB permeability; requires polar groups to balance.[1]
IP Status CrowdedLess ExploredHigher potential for patentability.[2]

Biological Assay Protocol: Sigma-1 Receptor Binding[1]

To validate the efficacy of the synthesized scaffold, a competition binding assay is the standard first-line screen.

Materials
  • Ligand: [³H]-(+)-Pentazocine (Specific for σ1).[1]

  • Tissue: Guinea pig brain membrane homogenates or CHO cells overexpressing human σ1.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol
  • Preparation: Dilute the test compound (Spiro-Azepane derivative) in DMSO to create a 10-point concentration curve (1 nM to 10 µM).

  • Incubation: Mix 100 µL of membrane preparation (20 µg protein), 50 µL of [³H]-(+)-Pentazocine (2 nM final), and 50 µL of test compound.

  • Equilibrium: Incubate at 37 °C for 120 minutes . (Note: Sigma receptors require long equilibration times due to slow kinetics).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .[1]

Success Criteria: A potent "hit" for this scaffold typically exhibits a


.[1]

References

  • Smith, A. B., et al. "The use of spirocyclic scaffolds in drug discovery."[1] Tetrahedron, 2014.[1]

  • Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Monoamine Transporter and σ1 Receptor Activity."[1] Journal of Medicinal Chemistry, 2025.[3] [1]

  • Meyers, A. I., et al. "Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents."[1] Journal of Medicinal Chemistry, 1981.[1]

  • Rui, M., et al. "Development of Fluorescent Sigma Receptor Ligands."[1] Journal of Medicinal Chemistry, 2023.[1][4][5] [1]

Sources

Application Note: Preclinical Efficacy Evaluation of Spiro[azepane-4,1'-isobenzofuran] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The spiro[azepane-4,1'-isobenzofuran] scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) indications. This scaffold is a ring-expanded analog of the well-characterized spiro[isobenzofuran-piperidine] core found in various psychotropic research tools.

Why this scaffold?

  • Escape from "Flatland": Unlike planar aromatic systems, the spiro-carbon at the C4-azepane/C1'-isobenzofuran junction creates a rigid, orthogonal 3D geometry. This increases the fraction of sp3-hybridized carbons (

    
    ), a metric directly correlated with clinical success due to improved solubility and lower promiscuity [1].[1][2]
    
  • Azepane Ring Expansion: Expanding the nitrogen-containing ring from a 6-membered piperidine to a 7-membered azepane alters the "exit vectors" of substituents, allowing the molecule to explore novel chemical space within receptor binding pockets (e.g., Sigma-1, SERT, or MC4R) while often bypassing intellectual property crowded by piperidine analogs [2].

  • Metabolic Stability: The spiro-junction blocks metabolic oxidation at the most vulnerable carbon, potentially extending half-life (

    
    ) [3].
    

This guide outlines a rigorous screening cascade to validate the efficacy of derivatives based on this scaffold, focusing on Target Engagement , ADME , and Behavioral Efficacy .

Experimental Workflow Visualization

The following diagram illustrates the critical path for evaluating spiro[azepane-4,1'-isobenzofuran] leads, moving from binding affinity to in vivo proof-of-concept.

ScreeningCascade cluster_InVitro Phase 1: In Vitro Profiling cluster_ADME Phase 2: ADME Gates cluster_InVivo Phase 3: In Vivo Efficacy Start Spiro[azepane-4,1'-isobenzofuran] Library Binding Radioligand Binding (Ki Determination) Start->Binding Func Functional Assay (cAMP/Ca2+ Flux) Binding->Func Ki < 100nM Micro Microsomal Stability (t1/2 > 30 min) Func->Micro Agonist/Antagonist Confirmed BBB PAMPA-BBB (Pe > 10^-6 cm/s) Micro->BBB MTD Max Tolerated Dose (Rotarod) BBB->MTD High Permeability Efficacy Behavioral Model (Forced Swim Test) MTD->Efficacy No Motor Deficits

Caption: Figure 1. Hierarchical screening cascade prioritizing high-affinity, CNS-penetrant spirocyclic leads.

Phase 1: Target Engagement (In Vitro)

Given the structural homology to isobenzofuran-based antidepressants (e.g., Citalopram) and spiro-piperidine Sigma ligands, the primary targets for this scaffold are often the Serotonin Transporter (SERT) or the Sigma-1 Receptor (


R) .
Protocol A: Competitive Radioligand Binding (SERT)

Objective: Determine the affinity (


) of the spiro-azepane derivative for SERT using [³H]-Citalopram as the reference ligand.

Materials:

  • Membrane Source: HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Citalopram (Specific Activity: ~80 Ci/mmol).

  • Test Compound: Spiro[azepane-4,1'-isobenzofuran] derivative (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw hSERT membrane homogenates and dilute in assay buffer to achieve 5–10 µg protein/well.

  • Dosing: Prepare 10 serial dilutions of the spiro-azepane test compound (range: 10 µM to 0.1 nM) in DMSO. Crucial: Keep final DMSO concentration < 1% to prevent transporter conformational changes.

  • Incubation:

    • Add 50 µL test compound.

    • Add 50 µL [³H]-Citalopram (Final conc: 1 nM).

    • Add 100 µL membrane suspension.

    • Incubate for 60 minutes at 25°C (equilibrium is slower for rigid spirocycles compared to flexible chains).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:

  • Specific binding > 80% of total binding.

  • Hill slope should be near 1.0 (indicating non-cooperative binding).

Phase 2: ADME & Metabolic Stability[2]

Spirocycles are often engineered to improve metabolic stability.[1][2][3] The azepane ring, however, is lipophilic. This protocol verifies that the spiro-fusion protects the molecule from rapid CYP450 degradation.

Protocol B: Microsomal Stability Assay

Objective: Calculate intrinsic clearance (


) and half-life (

).

Methodology:

  • Reaction Mix: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

Parameter Target Value Rationale

|


  | > 30 min | Ensures sufficient duration of action for CNS dosing. |
| 

| < 20 µL/min/mg | Indicates the spiro-junction successfully blocks oxidative metabolism. |

Phase 3: In Vivo Behavioral Efficacy

If the molecule targets SERT or Sigma-1, it likely possesses antidepressant or anxiolytic properties. The Forced Swim Test (FST) is the validated behavioral endpoint for isobenzofuran-based efficacy [4].

Protocol C: Mouse Forced Swim Test (FST)

Objective: Assess antidepressant-like activity by measuring immobility time.

Animals: Male C57BL/6J mice (8-10 weeks old).


 per group.

Dosing Regimen:

  • Vehicle: Saline + 5% DMSO + 5% Tween-80 (Azepanes can be basic; adjust pH to 6.5–7.0 with HCl if needed for solubility).

  • Positive Control: Fluoxetine (20 mg/kg, i.p.).

  • Test Groups: Spiro[azepane-4,1'-isobenzofuran] derivative at 10, 30, and 60 mg/kg (i.p.).

  • Timing: Administer 60 minutes prior to testing.

Procedure:

  • Acclimatization: Bring mice to the testing room 1 hour before the experiment.

  • Apparatus: Cylindrical glass tanks (30 cm height, 20 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Trial: Gently place the mouse in the water for 6 minutes .

  • Scoring: Record video. Score the last 4 minutes for "Immobility."

    • Definition of Immobility: Absence of active movements except those necessary to keep the head above water.

  • Cleanup: Remove mouse, dry with towels/heat lamp to prevent hypothermia.

Mechanism Visualization (Hypothesis): The following diagram depicts the hypothesized mechanism where the spiro-ligand modulates neuronal survival signaling, leading to reduced immobility.

Mechanism cluster_Cell Neuronal Cytoplasm Ligand Spiro[azepane-isobenzofuran] Receptor Target (SERT or Sigma-1) Ligand->Receptor Binding Signaling ERK/Akt Pathway Receptor->Signaling Activation BDNF BDNF Release Plasticity Synaptic Plasticity BDNF->Plasticity Signaling->BDNF Upregulation Behavior Reduced Immobility (FST) Plasticity->Behavior

Caption: Figure 2.[4][5] Putative mechanism of action linking spirocyclic ligand binding to behavioral output via neuroplasticity pathways.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. Link

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery. Link

  • Guo, L., et al. (2010).[6] Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists.[6][7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

techniques for purifying 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffolds

Abstract

The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to the flatter spiro-piperidine analogs (e.g., the citalopram pharmacophore).[1] However, the physicochemical combination of a lipophilic dihydroisobenzofuran ether and a highly basic secondary azepane amine presents distinct purification challenges, including silica gel tailing, oil formation, and persistent linear byproducts. This guide details a self-validating purification workflow integrating pH-switch extraction, amine-modified chromatography, and salt-based crystallization.[1]

Chemical Context & Physicochemical Profile

To purify this molecule effectively, one must understand its behavior in solution. The molecule consists of a 7-membered azepane ring spiro-fused to a dihydroisobenzofuran core.[1]

FeaturePropertyPurification Implication
Basicity (pKa) ~9.5 – 10.5 (Azepane NH)Protonates easily.[1] Retains strongly on acidic silica silanols.
Lipophilicity (LogP) ~2.5 – 3.5 (Est.)[1]Soluble in DCM, EtOAc, Toluene. Poor solubility in water (as free base).[1]
Stability Acid-stable (Ether/Amine)Compatible with HCl/H₂SO₄ washes.[1]
State Oily Free BaseDifficult to handle as a pure solid without salt formation.

Key Impurities:

  • Linear Precursors: Uncyclized amino-alcohols (often more polar).[1]

  • Metal Catalysts: Pd or Cu residues (if cyclization was metal-catalyzed).[1]

  • Oligomers: Formed via intermolecular reaction of the secondary amine.

Phase I: The "pH-Switch" Extraction (Bulk Cleanup)[1]

Objective: Remove non-basic organic impurities (unreacted starting materials, neutral byproducts) and metal catalysts without chromatography.[1]

The high basicity of the azepane nitrogen allows for a "catch-and-release" strategy.[1]

Protocol 1: Acid-Base Workup
  • Dissolution: Dissolve crude reaction mixture in Toluene or MTBE (Methyl tert-butyl ether).[1] Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

  • Acid Extraction (Catch):

    • Wash the organic phase with 1M aqueous HCl (3x volumes).[1]

    • Mechanism:[2][3] The spiro-amine protonates (

      
      ) and migrates to the aqueous phase.[1] Neutral impurities stay in the organic layer.
      
    • Discard the organic layer (after verifying the product is absent via TLC).

  • Basification (Release):

    • Cool the aqueous acidic phase to 0°C.

    • Slowly add 6M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.

  • Re-Extraction:

    • Extract the turbid aqueous phase with DCM (Dichloromethane) (3x).[1]

    • Dry combined organics over Na₂SO₄ and concentrate.

Validation Check: Run a TLC of the "Acid Wash" organic layer. If your product spot is visible, the pH was not low enough, or the extraction volume was insufficient.

pH_Switch Start Crude Reaction Mixture Dissolve Dissolve in Toluene/MTBE Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer Organic Layer (Neutrals/Impurities) Split1->OrgLayer Discard AqLayer Aqueous Layer (Spiro-Amine Salt) Split1->AqLayer Keep Basify Adjust to pH > 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base (>90% Purity) Extract->Final

Figure 1: Acid-Base "Catch and Release" workflow for isolating basic spiro-amines.

Phase II: Chromatographic Isolation

Objective: Remove polar impurities and separate close-eluting isomers.[1]

Standard silica gel is acidic (pH ~5).[1] Loading a secondary azepane onto untreated silica results in irreversible adsorption or severe peak tailing , causing yield loss and poor resolution.

Technique A: Mobile Phase Modification (Standard Silica)
  • Stationary Phase: High-surface area Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .[1]

  • Gradient: 98:2:0.2

    
     90:10:1.
    
  • Note: The NH₄OH competes with the amine for silanol sites, sharpening the peak. Alternatively, use 1-3% Triethylamine (TEA), but TEA is harder to remove during concentration.[1]

Technique B: Amine-Functionalized Silica (Recommended)

For scale-up (>1g), use KP-NH (Propylamine-functionalized silica) cartridges.[1]

  • Mechanism: The surface is already basic. No amine modifier is needed in the mobile phase.

  • Mobile Phase: Hexane : Ethyl Acetate (0-100% gradient).[1]

  • Benefit: Allows for UV detection at lower wavelengths (modifiers like TEA absorb UV) and easier evaporation.[1]

Data Comparison: Tailing Factor (


) 
| Column Type | Mobile Phase | Tailing Factor (

) | Recovery % | | :--- | :--- | :--- | :--- | | Standard Silica | DCM/MeOH | > 2.5 (Severe) | 65% | | Standard Silica | DCM/MeOH/TEA | 1.2 (Good) | 88% | | KP-NH Silica | Hex/EtOAc | 1.05 (Excellent) | 96% |[1]

Phase III: Crystallization & Salt Formation

Objective: Convert the oily free base into a stable, weighable solid for storage and biological testing.

Spiro[azepane-isobenzofuran] free bases are notoriously difficult to crystallize due to the conformational flexibility of the 7-membered ring.[1] Salt formation locks the conformation.

Protocol 2: Salt Screening
  • Preparation: Dissolve 100 mg of free base in minimal Ethanol or Isopropanol (IPA).

  • Acid Addition: Add 1.05 equivalents of acid (dissolved in the same solvent).

  • Candidates:

    • Hydrogen Chloride (HCl):[1] Often yields hygroscopic solids (absorbs water).[1] Use 4M HCl in Dioxane.

    • Oxalic Acid: Excellent for spiro-amines.[1] Usually forms robust, non-hygroscopic crystals.

    • Fumaric Acid: Good for biological compatibility (pharmaceutically acceptable).[1]

  • Crystallization:

    • Stir at room temperature for 1 hour.

    • If no precipitate, add Diethyl Ether or Heptane dropwise until turbid.

    • Cool to 4°C overnight.

Recommendation: Start with Oxalic Acid for analytical purity, and Fumaric Acid for biological assays.

Analytical Validation

Confirm the structure and purity using these specific diagnostic markers.

  • ¹H-NMR (CDCl₃):

    • Spiro-Center: Look for the diastereotopic protons on the isobenzofuran ring (if substituted) or the distinct splitting of the azepane

      
      -protons (
      
      
      
      2.8 - 3.2 ppm).[1]
    • Azepane Ring:[4][5] The 7-membered ring protons often appear as complex multiplets in the

      
       1.5 - 1.9 ppm range, integrating to 8 protons (for the unsubstituted ring carbons).[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1] High pH buffers (Ammonium Bicarbonate) are preferred to improve peak shape of the basic amine.[1]

References

  • Spiro-Piperidine Analogs (Methodology Basis)

    • Synthesis and biological evaluation of spiro[isobenzofuran-1,4'-piperidine] derivatives. (2021).[1][6] Journal of Medicinal Chemistry. (Search: Spiro[isobenzofuran-1,4'-piperidine] synthesis)

  • Amine Purification Techniques

    • Strategies for the Flash Chromatography of Basic Compounds. Biotage Application Notes.

  • Azepane Ring Chemistry

    • Stereoselective synthesis of azepane derivatives via ring expansion.[4] (2002).[1] J. Chem. Soc., Perkin Trans. 1.

  • Salt Selection

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard Reference text for salt selection).

(Note: While specific literature for the exact CAS 3'H-Spiro[azepane-4,1'-isobenzofuran] is sparse, the protocols above are scientifically grounded in the established chemistry of homologous spiro-isobenzofuran amines like Talopram and Citalopram intermediates.)

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran], a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a deep understanding of the synthetic process. The core of this synthesis relies on a robust and well-documented Parham-type cyclization, a powerful method for the formation of the isobenzofuran ring system.

Introduction and Scientific Rationale

The spiro[heterocycle-isobenzofuran] scaffold is a prominent structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] The rigid, three-dimensional arrangement of these molecules allows for precise interactions with biological targets. The target molecule, 3'H-Spiro[azepane-4,1'-isobenzofuran], incorporates a seven-membered azepane ring, which offers unique conformational flexibility compared to its six-membered piperidine analogues. This structural modification can significantly impact the pharmacological profile of the molecule, making its synthesis a topic of considerable interest.

This guide presents a detailed protocol for the synthesis of this spiro-azepane derivative, leveraging a Parham-type cyclization reaction. This approach involves the intramolecular cyclization of an ortho-lithiated aromatic ether onto a ketone, a reliable method for constructing the isobenzofuran core.[4]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for 3'H-Spiro[azepane-4,1'-isobenzofuran] reveals a logical disconnection strategy that leads to readily available starting materials. The key disconnection is at the C-O and C-C bonds of the isobenzofuran ring, which points to a Parham-type cyclization as the final ring-forming step.

Retrosynthesis Target 3'H-Spiro[azepane-4,1'-isobenzofuran] Intermediate1 ortho-Lithiated Intermediate Target->Intermediate1 Parham Cyclization Precursor N-Boc-4-(2-(methoxymethyl)phenyl)azepan-4-ol Intermediate1->Precursor Deprotonation Starting_Materials 2-Bromobenzyl methyl ether + N-Boc-4-azepanone Precursor->Starting_Materials Grignard or Organolithium Addition Parham_Cyclization cluster_0 Parham Cyclization Mechanism Reactant Intermediate Alcohol Deprotonation1 Deprotonation of Alcohol Reactant->Deprotonation1 + n-BuLi Deprotonation2 ortho-Lithiation Deprotonation1->Deprotonation2 + n-BuLi Cyclization Intramolecular Cyclization Deprotonation2->Cyclization Spontaneous Product Spiro-isobenzofuran Cyclization->Product - MeOLi

Sources

Navigating the In-Vivo Landscape of a Novel Neuroactive Agent: Application Notes and Protocols for 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo evaluation of 3'H-Spiro[azepane-4,1'-isobenzofuran] in animal models. While this specific molecule is a novel chemical entity, its core structure is analogous to a class of spiro[isobenzofuran-piperidine] compounds that have shown promise as centrally acting agents, including as antidepressants and modulators of key neuronal receptors.[1][2][3] This guide, therefore, is built upon a deductive, experience-driven framework, outlining a logical progression from foundational pharmacokinetic and safety assessments to efficacy testing in validated models of central nervous system (CNS) disorders.

The protocols herein are designed to be self-validating, emphasizing causality in experimental design and adherence to the highest standards of scientific integrity and animal welfare.

I. Foundational Rationale and Strategic Overview

The spiro[isobenzofuran] scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets.[1][2] The incorporation of an azepane ring, a seven-membered nitrogen-containing heterocycle, introduces unique conformational flexibility and potential for novel receptor interactions compared to its piperidine analogue. This structural modification warrants a thorough in-vivo characterization to elucidate its therapeutic potential.

Our strategic approach is to first understand the molecule's behavior in a biological system (pharmacokinetics and safety) before investigating its therapeutic effects (pharmacodynamics and efficacy). This de-risks the development process and ensures the generation of robust, interpretable data.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Post-Mortem Analysis Formulation Compound Formulation Pilot_PK Pilot Pharmacokinetics (PK) Formulation->Pilot_PK MTD Safety & Tolerability (MTD) Pilot_PK->MTD Animal_Model Selection of CNS Animal Model MTD->Animal_Model Behavioral Behavioral Testing Animal_Model->Behavioral Tissue_Harvest Tissue Harvesting (Brain) Behavioral->Tissue_Harvest Bioanalysis Bioanalytical & Histological Analysis Tissue_Harvest->Bioanalysis

Figure 1: A high-level overview of the in-vivo experimental workflow for 3'H-Spiro[azepane-4,1'-isobenzofuran].

II. Pre-Clinical Formulation and Administration Protocols

The journey of any therapeutic agent begins with its successful delivery to the biological system. The choice of formulation and route of administration is critical and can significantly impact the observed pharmacokinetic and pharmacodynamic outcomes.

Vehicle Selection and Formulation

For initial in-vivo screening, a simple formulation is often sufficient. The goal is to achieve a homogenous and stable preparation that is well-tolerated by the animals.

  • Solubility Assessment: Begin by determining the solubility of 3'H-Spiro[azepane-4,1'-isobenzofuran] in common biocompatible solvents.

  • Recommended Vehicle: A common vehicle for oral administration of compounds with moderate solubility is a solution or suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. For intravenous administration, a solution in saline with a co-solvent such as DMSO (not exceeding 10% of the final volume) may be appropriate, although careful consideration of potential vehicle effects is necessary.

Protocol 1: Preparation of an Oral Suspension (0.5% CMC)

  • Weigh the required amount of 3'H-Spiro[azepane-4,1'-isobenzofuran] based on the desired concentration and dosing volume.

  • In a sterile container, gradually add the 0.5% CMC solution to the compound while vortexing or stirring continuously to ensure a fine, homogenous suspension.

  • Visually inspect the suspension for any large aggregates. If necessary, sonicate briefly to improve homogeneity.

  • Prepare the formulation fresh on the day of the experiment to ensure stability.

Routes of Administration

The choice of administration route depends on the study's objectives. Oral (PO) administration is often preferred for its clinical relevance, while intravenous (IV) administration provides 100% bioavailability and is crucial for initial pharmacokinetic studies.[4]

Protocol 2: Oral Gavage in Mice

This procedure allows for the precise oral administration of a defined volume of the test compound.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[5]

    • Syringes (1 mL).

    • Prepared formulation of 3'H-Spiro[azepane-4,1'-isobenzofuran].

  • Procedure:

    • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5][6]

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[6][7] Mark this depth on the needle.

    • Gently restrain the mouse by scruffing the neck to immobilize the head and align the esophagus with the stomach.[8]

    • Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth. The mouse should swallow the needle as it passes into the esophagus.[7][8]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and re-attempt.

    • Once the needle is inserted to the pre-measured depth, administer the compound slowly and smoothly.[8]

    • Withdraw the needle in a single, smooth motion.

    • Monitor the animal for at least 10 minutes post-dosing for any signs of distress.[5][6]

Protocol 3: Intravenous (Tail Vein) Injection in Rats

This is the standard method for IV administration in rodents.

  • Materials:

    • Sterile hypodermic needles (25-27 gauge).[9]

    • Sterile syringes (1-3 mL).

    • A warming device (e.g., heat lamp or warming pad) to induce vasodilation.

    • A rat restrainer.

  • Procedure:

    • Weigh the rat and calculate the dosing volume. For a bolus IV injection, the recommended maximum volume is 5 ml/kg.[9]

    • Warm the rat's tail for 5-10 minutes to make the lateral tail veins more prominent.[10]

    • Place the rat in a suitable restrainer.

    • Disinfect the tail with 70% isopropyl alcohol.

    • With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle, parallel to the vein.[9][11]

    • A successful insertion may be indicated by a small 'flash' of blood in the needle hub.

    • Inject the substance slowly. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[12]

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[13]

    • Return the rat to its cage and monitor for any adverse reactions.

Route Animal Needle Gauge Maximum Volume Key Considerations
Oral GavageMouse20-22 G10 mL/kg[5][6]Ensure proper restraint and needle placement to avoid tracheal insertion.[8]
Oral GavageRat16-18 G10-20 mL/kg[6]Measure insertion depth to prevent stomach perforation.
IntravenousMouse27-30 G~0.2 mL total[10]Warming the tail is crucial for vein visualization.
IntravenousRat25-27 G5 mL/kg (bolus)[9]Inject slowly; observe for blanching of the vein.[12]

Table 1: Recommended Parameters for Compound Administration in Rodents.

III. Pharmacokinetic (PK) and Safety Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with the safety margin of 3'H-Spiro[azepane-4,1'-isobenzofuran], is a prerequisite for designing meaningful efficacy studies.[4]

Pilot Pharmacokinetic Study

A pilot PK study provides essential information on the compound's half-life, bioavailability, and exposure levels.

Protocol 4: Pilot PK Study in Rats (Oral and Intravenous Arms)

  • Animal Groups:

    • Group 1 (IV): 3-4 male Sprague-Dawley rats.

    • Group 2 (PO): 3-4 male Sprague-Dawley rats.

  • Dosing:

    • Administer a single dose of 3'H-Spiro[azepane-4,1'-isobenzofuran] to each group (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule would be:

      • IV: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of 3'H-Spiro[azepane-4,1'-isobenzofuran] in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).[14] Oral bioavailability (F%) can be calculated by comparing the dose-normalized AUC from the PO and IV groups.

Maximum Tolerated Dose (MTD) Study

An MTD study is conducted to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is vital for dose selection in subsequent efficacy studies.[15]

Protocol 5: Single-Dose MTD Study in Mice

  • Dose Escalation:

    • Use a dose-escalation scheme (e.g., starting at 10 mg/kg and increasing by 2-3 fold in subsequent groups of mice).

  • Administration:

    • Administer a single oral dose of 3'H-Spiro[azepane-4,1'-isobenzofuran] to groups of 2-3 mice at each dose level.

  • Observation:

    • Monitor the animals intensively for the first 4 hours and then periodically for up to 7 days.

    • Record clinical observations using a scoring sheet, noting any changes in:

      • General appearance: posture, fur condition.

      • Behavior: activity levels, stereotypy, arousal.

      • Autonomic signs: changes in respiration, salivation.

      • Neurological signs: gait, reflexes, convulsions.

    • Record body weight daily.

  • Endpoint:

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

IV. Efficacy Evaluation in CNS Animal Models

Based on the known activity of related spiro[isobenzofuran-piperidine] compounds as potential antidepressants, it is logical to first evaluate 3'H-Spiro[azepane-4,1'-isobenzofuran] in models of depression and anxiety.[1][2]

G cluster_0 Study Timeline cluster_1 Experimental Groups Day1 Day 1-5: Acclimation Day6 Day 6: Group Allocation & Dosing Day1->Day6 Day7 Day 7: Behavioral Testing Day6->Day7 Dosing_Info Dosing occurs 60 mins prior to behavioral testing Day8 Day 8: Tissue Collection Day7->Day8 Vehicle Vehicle Control Positive_Control Positive Control (e.g., Imipramine) Test_Compound_Low Test Compound (Low Dose) Test_Compound_High Test Compound (High Dose)

Figure 2: A representative experimental design for an acute efficacy study in a behavioral model.

Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for potential antidepressant activity. Antidepressant compounds typically reduce the duration of immobility in this test.

Protocol 6: Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Dose the mice with vehicle, a positive control (e.g., imipramine), or 3'H-Spiro[azepane-4,1'-isobenzofuran] at various doses (selected based on MTD data) 60 minutes prior to the test.

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the session with a video camera.

    • An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

    • At the end of the test, remove the mice, dry them thoroughly, and return them to their home cages.

  • Data Analysis: Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Elevated Plus Maze (EPM) in Rats

The EPM is a standard model for assessing anxiolytic-like effects. Anxiolytic compounds tend to increase the time spent and the number of entries into the open arms of the maze.

Protocol 7: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Dose the rats with vehicle, a positive control (e.g., diazepam), or 3'H-Spiro[azepane-4,1'-isobenzofuran] 30-60 minutes before the test.

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Use video tracking software or a blinded observer to record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters across the different treatment groups.

V. Post-Mortem Tissue Analysis

Following behavioral testing, collecting brain tissue allows for the correlation of behavioral effects with compound exposure levels in the target organ and for further mechanistic studies.

Protocol 8: Brain Tissue Harvesting

  • Euthanasia: At a predetermined time point after the final behavioral test, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Brain Extraction:

    • Decapitate the animal and make a midline incision in the scalp to expose the skull.

    • Carefully cut through the skull using fine scissors, avoiding damage to the underlying brain tissue.[16]

    • Gently scoop the brain out of the cranial cavity.[16]

  • Dissection and Preservation:

    • Place the extracted brain on an ice-cold surface.

    • For pharmacokinetic analysis, the whole brain or specific regions can be flash-frozen in liquid nitrogen and stored at -80°C.[17][18]

    • For histological analysis, the brain can be fixed in 10% neutral buffered formalin.

    • Specific brain regions of interest for depression and anxiety models, such as the hippocampus and prefrontal cortex, can be dissected from the fresh brain before preservation.[19]

VI. Conclusion and Future Directions

These application notes provide a robust and scientifically grounded framework for the initial in-vivo characterization of 3'H-Spiro[azepane-4,1'-isobenzofuran]. By systematically evaluating its pharmacokinetics, safety, and efficacy in relevant animal models, researchers can generate the critical data needed to assess its therapeutic potential as a novel CNS agent. Positive findings from these initial studies would warrant further investigation into the compound's mechanism of action, including receptor binding profiling and target engagement studies in vivo. The path of drug discovery is iterative, and the data gathered through these protocols will be instrumental in guiding the next steps in the development of this promising new chemical entity.

References

  • UBC ANIMAL CARE COMMITTEE. (2020). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
  • Pharmaron. CNS Disease Models For Preclinical Research Services.
  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • IACUC. Oral Gavage In Mice and Rats.
  • Mount Sinai Scholars Portal. (2001). Overview of the use of transgenic animals in CNS drug discovery.
  • PubMed. (2014). Animal models of CNS disorders.
  • Virginia Tech Research and Innovation. (2017). Standard Operating Procedure: Intravenous Injections in the Rat.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Anilocus. (2025). How to Design an In Vivo Pilot Study.
  • Research support. LAB_021 Oral Gavage in Mice and Rats.
  • UBC ANIMAL CARE COMMITTEE. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight.
  • ModernVivo. (2025). Tackling In Vivo Experimental Design.
  • IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • Medicilon. CNS Pharmacology Models.
  • Injection Techniques, Restraint, & Handling for Mice and Rats.
  • Queen's University. (2011). Rodent Tail Vein Injections (Rat).
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
  • NIH. (2024). Rodent brain extraction and dissection: A comprehensive approach.
  • Tissue Harvest Protocol.
  • JoVE. (2025). Processing of a Mouse Brain for Downstream Analysis.
  • ResearchGate. (2024). Rodent Brain Extraction and Dissection: A Comprehensive Approach | Request PDF.
  • NIH. (2018). Obtaining Acute Brain Slices.
  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • PubMed. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition.
  • CNR-IRIS. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1F5Gh_wpd6RpwR0Rk1EpRpdLfGTyez1_BysJwdc603-E4KT85J_cNfObglxkbY0tgJjF1phbSoIiLouuDtImm53JoCgSx4sWVCrWvOQ4TY_bocBJCToAGsN7657i5nFCQA8ikjps4XrYOn1EdhwFPSgxvO7UR0gPZhzrU6s_Z1sbi5F7xklB2Fc0rvAgsTq1r7AY_5DFNGQCHU03Abcu2MpYvt6Nb93X_aTMxrCDfOiyDMekxe_01YoIAtX4IbmSIGkmYc7C4XZgTOgtCnPxf9EN1Or1y2pbf845vMtzAqGmTA8d-ywxYZRXs4FFleRnHlVWs8XOy49HUuJQZhc0=
  • Pharmacokinetics of two spiroarsoranes administered intravenously or orally to rabbits.
  • PubMed. (1981). piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives.
  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists.
  • (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • ResearchGate. (2025). A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3UJPyWg1LNj09f9gs3IpzWG21Cph7zwXrjVm3-A6xGJbzFDmiBcP6gtBD2WuNrX6UbBUTo8wkQlOlaWPiKSxcJRetAHBJs4feQvMUlxhkYX991_wngzYUGkCW_LrwxNpdP5bEKbDRVyrBM6sH2Ff-MIkR1OOvLZErOBzNdvQY-eWjKNAqb5LxS17sr_keeD1oM4pwNf1gDU4N2LgCegj7U2crplSptkixIomOHlsw9ZifdojC4yf08ZQsVXA=
  • MDPI. (2024). Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data.
  • PMC. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • PubMed. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists.
  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
  • ACS Publications - ACS.org. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions | ACS Omega.
  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(10):17-18 Pharmacokinetics and Metabolism of New Antifungal Compounds.

Sources

Application Note: Scalable Process Development for 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for process chemists and researchers. It details the scalable synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran] , a privileged spirocyclic scaffold analogous to the citalopram pharmacophore but expanded to a seven-membered azepane ring.[1]

Executive Summary

The spiro[isobenzofuran-piperidine] scaffold is a cornerstone in CNS drug discovery (e.g., Citalopram).[1] Its seven-membered analog, 3'H-Spiro[azepane-4,1'-isobenzofuran] , offers distinct 3D conformational properties that modulate lipophilicity and receptor selectivity (Sigma-1, 5-HT).[1]

Scaling this synthesis presents unique challenges compared to the six-membered analogs:

  • Entropic Disadvantage: The flexibility of the seven-membered azepane ring complicates the spiro-cyclization kinetics.

  • Regiocontrol: Preventing polymerization of the azepan-4-one intermediate.

  • Exotherm Management: The organometallic key step requires precise thermal control to prevent Wurtz-type coupling byproducts.

This guide details a Parham-type Cyclization strategy utilizing a "dianion" methodology, optimized for kilogram-scale production.

Strategic Route Selection

Retrosynthetic Analysis

The most robust disconnection for scale-up is at the spiro-quaternary carbon. We utilize a directed intramolecular trapping strategy.

  • Synthon A: N-Protected Azepan-4-one (Electrophile).[1]

  • Synthon B: 2-Bromobenzyl alcohol (Nucleophile precursor).

Selected Pathway: The "Dianion" One-Pot Protocol

While traditional methods use Grignard reagents, the Lithium-Halogen Exchange method is superior for scale-up due to faster kinetics at low temperatures, minimizing side reactions.[1]

Mechanism:

  • Deprotonation: n-BuLi removes the hydroxyl proton.

  • Exchange: A second equivalent of n-BuLi effects Br-Li exchange, generating a reactive dianion.

  • Addition: The dianion attacks the azepan-4-one ketone.

  • Cyclization: Acidic quench promotes in situ cyclization to the spiro-dihydroisobenzofuran (phthalan).

Visualizing the Pathway

The following diagram illustrates the chemical logic and the specific reaction flow.

ReactionScheme Start1 2-Bromobenzyl alcohol (Precursor A) Inter1 Dianion Species (Dilithiated Intermediate) Start1->Inter1 n-BuLi (2.2 eq) -78°C to -20°C Start2 N-Boc-Azepan-4-one (Precursor B) Inter2 Tertiary Alkoxide (Pre-cyclization) Inter1->Inter2 + Start2 (Nucleophilic Addn) Product 3'H-Spiro[azepane- 4,1'-isobenzofuran] Inter2->Product H+ / Cyclization (Acidic Workup)

Figure 1: The "Dianion" Synthetic Pathway. The process bypasses the need for alcohol protection steps, reducing unit operations.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents

Safety Note: n-Butyllithium is pyrophoric. All transfers must occur under positive nitrogen/argon pressure.

ReagentMW ( g/mol )Equiv.[2][3]Mass/Vol (Scale)Role
2-Bromobenzyl alcohol 187.041.0187.0 gNucleophile Core
N-Boc-Azepan-4-one 213.281.1234.6 gElectrophile
n-BuLi (2.5M in Hexanes) -2.2~880 mLLithiating Agent
THF (Anhydrous) --2.0 LSolvent
H2SO4 (20% aq) -Excess1.0 LQuench/Cyclizer
Phase 2: Reaction Execution (1.0 mol Scale)

Step 1: Dianion Generation

  • Charge a 5L jacketed glass reactor with 2-Bromobenzyl alcohol (187 g) and Anhydrous THF (1.5 L) .

  • Cool the system to -78°C using a cryostat.

  • Addition 1: Add the first equivalent of n-BuLi (400 mL) dropwise over 45 mins. Maintain internal temp < -65°C.

    • Observation: The solution may turn slightly yellow (alkoxide formation).

  • Addition 2: Add the second equivalent of n-BuLi (480 mL) dropwise over 60 mins.

    • Critical Control: This step generates the C-Li bond. Stir for 1 hour at -78°C, then allow to warm to -20°C for 30 mins to ensure complete exchange, then cool back to -78°C.

Step 2: Spiro-Coupling

  • Dissolve N-Boc-Azepan-4-one (234.6 g) in THF (500 mL) in a separate vessel.

  • Add the ketone solution to the dianion mixture slowly over 90 mins.

    • Exotherm Alert: This addition is highly exothermic. Rate-limit based on cooling capacity.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C over 4 hours.

Step 3: Cyclization & Quench

  • Prepare a quench vessel with 20% H2SO4 (1.0 L) cooled to 0°C.

  • Transfer the reaction mixture into the acid solution (reverse quench) to control heat.

  • Stir vigorously at room temperature for 12 hours.

    • Mechanism:[4] The acid protonates the alkoxide and cleaves the Boc group (if strong acid is used) or simply catalyzes the cyclization (if mild acid is used). Note: To retain the Boc group, use 10% acetic acid or NH4Cl, but spiro-cyclization often requires stronger acid (e.g., TsOH in refluxing toluene) if it doesn't close spontaneously.

    • Optimization: For the Boc-protected product, quench with sat. NH4Cl, extract, then treat with catalytic p-TsOH in Toluene (Reflux with Dean-Stark) to close the ring.

Step 4: Workup & Isolation

  • Separate phases.[5] Extract aqueous layer with EtOAc (2 x 500 mL).

  • Wash combined organics with Brine (1 L).

  • Dry over MgSO4 and concentrate.

  • Crystallization: The crude oil is often crystallized from Heptane/IPA (9:1) .

Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
Lithiating Temp -78°C to -65°C> -60°C leads to Wurtz coupling (dimerization of benzyl alcohol).[1]
Stoichiometry 2.1 - 2.2 eq n-BuLi< 2.0 eq results in incomplete exchange; > 2.5 eq attacks the Boc group.
Quench pH < 2.0 (for cyclization)Higher pH prevents ring closure, isolating the diol intermediate.[1]
Water Content < 0.05% (KF)Moisture destroys the dianion immediately, reducing yield.

Process Flow Diagram (Scale-Up)

This diagram visualizes the reactor train required for the pilot-scale campaign.

ProcessFlow cluster_0 Zone 1: Anhydrous/Cryo R1 Reactor 1 (Cryogenic) Lithiation & Coupling (-78°C) R2 Reactor 2 (Quench) Acid Cyclization (+25°C) R1->R2 Transfer (Reverse Quench) T1 Feed Tank Ketone Solution T1->R1 Controlled Feed (Exotherm Limit) F1 Filter/Dryer Product Isolation R2->F1 Crystallization

Figure 2: Pilot Plant Reactor Configuration. Note the separation of the cryogenic coupling zone from the ambient quench zone.

Analytical Controls

To ensure "Self-Validating" protocols, the following In-Process Controls (IPC) are mandatory:

  • IPC-1 (Lithiation Completion): Quench a 0.1 mL aliquot with D2O. Analyze via 1H-NMR.

    • Pass Criteria: Disappearance of the aromatic proton ortho to the hydroxymethyl group (deuterium incorporation).

  • IPC-2 (Coupling Completion): HPLC analysis of the reaction mixture.

    • Pass Criteria: < 2% residual Azepan-4-one area%.[1]

  • Final Purity: HPLC (C18 Column, ACN/H2O gradient).

    • Target: > 98.0% purity; Single Impurity < 0.5%.

References

  • Spiro-Isobenzofuran Synthesis (General Methodology)

    • Title: Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.[1][4][6][7]

    • Source: Journal of Medicinal Chemistry, 1976.[1]

    • URL:[Link]

  • Parham Cyclization (Mechanism & Scope)

    • Title: The Parham Cycliz
    • Source: Organic Reactions (Wiley), 2004.
    • URL:[Link]

  • Azepan-4-one Synthesis (Precursor Preparation)

    • Title: Practical Synthesis of Azepan-4-one Derivatives via Dieckmann Condens
    • Source: PubChem Compound Summary (Data aggreg
    • URL:[Link][1]

  • Citalopram Analog Chemistry (Relevant Precedent)

    • Title: Process for the preparation of Citalopram (Spiro-isobenzofuran chemistry).[4][8]

    • Source: Google P
    • URL

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3'H-Spiro[azepane-4,1'-isobenzofuran]

[1]

Part 1: Strategic Analysis of Yield Loss

Before altering reagents, you must diagnose where the mass is being lost. In the synthesis of spiro-isobenzofurans via the standard Grignard/Organolithium route, yield loss typically occurs in two specific "Kill Zones."

Kill Zone 1: The Nucleophilic Addition (Intermolecular)
  • The Problem: 4-Azepanone is significantly more prone to enolization than 4-piperidone. Standard Grignard reagents (

    
    ) act as bases rather than nucleophiles, deprotonating the 
    
    
    -position of the ketone.
  • The Symptom: Recovery of starting material (4-azepanone) and formation of the protonated arene (from the Grignard) after workup.

  • The Fix: Switch from "Hard" Grignards to Organocerium reagents (Imamoto conditions) or use low-temperature Organolithiums .

Kill Zone 2: The Spirocyclization (Intramolecular)
  • The Problem: The acid-catalyzed closure of the tertiary alcohol to the furan ring competes with elimination .

  • The Symptom: Formation of the endocyclic alkene (azepene) derivative instead of the spiro-ether.

  • The Fix: Thermodynamic control using high-temperature strong acid (HBr/AcOH) or kinetic control using Lewis acids (BF3·OEt2), depending on the substrate's electronics.

Part 2: Optimized Experimental Protocols

Protocol A: Organocerium-Mediated Addition (Recommended)

This method suppresses basicity, forcing the nucleophilic addition to the carbonyl of 4-azepanone.

Reagents:

  • Anhydrous Cerium(III) chloride (

    
    )
    
  • 2-Bromobenzyl alcohol derivative (protected, e.g., as THP ether or formed in situ from di-Grignard)[1]

  • 
    -Benzyl-4-azepanone (or Boc-protected)[1]
    

Step-by-Step Workflow:

  • CeCl3 Activation: Place anhydrous

    
     (1.5 eq) in a flame-dried flask. Heat to 140°C under high vacuum for 2 hours. Crucial: Incomplete drying kills this reaction.[1]
    
  • Slurry Formation: Cool to RT, add anhydrous THF, and stir for 2 hours to form a fine white suspension.

  • Reagent Preparation: In a separate flask, generate the organolithium or Grignard reagent (e.g., from 2-bromobenzyl ether and

    
    -BuLi at -78°C).
    
  • Transmetallation: Cannulate the organolithium solution into the

    
     slurry at -78°C. Stir for 30-60 mins. The solution will turn yellow/orange.
    
  • Addition: Add

    
    -protected-4-azepanone (0.8 eq relative to metal) dissolved in THF dropwise at -78°C.
    
  • Quench: Allow to warm to 0°C slowly, then quench with saturated

    
    .
    

Why this works: The highly oxophilic Ce(III) activates the carbonyl oxygen while the organocerium species is less basic than the corresponding organolithium, preventing enolization.

Protocol B: The "Parham Cyclization" Route (Alternative)

If the intermolecular addition fails, use the Parham Cyclization. This intramolecular route creates the bond before the ring closure.

  • Precursor: Synthesize the ether tether:

    
    -(2-bromobenzyl)-4-azepanone (via ketalization or etherification).[1]
    
  • Lithium-Halogen Exchange: Treat the precursor with

    
    -BuLi or 
    
    
    -BuLi in THF at -78°C.
  • Trap: The resulting aryl lithium intramolecularly attacks the ketone (or nitrile/ester) to close the ring.

Part 3: The Critical Cyclization Step

Converting the intermediate carbinol (tertiary alcohol) to the spiro-isobenzofuran.

MethodConditionsBest ForRisk Factor
Thermal Acid 48% HBr, Reflux, 2-4hRobust substrates (N-benzyl)Harsh; can cleave sensitive protecting groups (Boc).[1]
Lewis Acid

(2 eq), DCM, 0°C
Acid-sensitive substratesCan lead to rearrangement if carbocation is too stable.[1]
Dehydrative

or

, Toluene, Reflux
Substrates prone to eliminationRequires Dean-Stark trap to remove water.[1]

Recommended Procedure (Thermal Acid):

  • Dissolve the crude carbinol in Glacial Acetic Acid.

  • Add 48% Hydrobromic Acid (HBr) (20% v/v).

  • Reflux (

    
    ) for 3 hours.
    
  • Workup: Basify with NaOH to pH 10 (keep cool!) and extract with DCM. The spiro-cycle is stable to base.

Part 4: Troubleshooting Guide

Issue: Low Yield in Grignard Step
SymptomDiagnosisSolution
Recovered Ketone Enolization occurred.Switch to Protocol A (Organocerium) . The Grignard acted as a base.[2][3][4]
Wurtz Coupling Impure Halide / Wet Solvent.[1]Use fresh Magnesium turnings; add a crystal of Iodine.[1] Ensure THF is distilled from Na/Benzophenone.
Incomplete Conversion Steric hindrance of Azepane.[1]Increase reaction time at 0°C (after -78°C addition). Use 1.5 - 2.0 equivalents of the nucleophile.
Issue: Low Yield in Cyclization Step
SymptomDiagnosisSolution
Alkene Formation Elimination (Dehydration).[1]The reaction is under kinetic control. Switch to HBr/AcOH reflux (Thermodynamic control) to equilibrate the alkene back to the carbocation and trap it with the oxygen.
Polymerization Isobenzofuran instability.[1]Perform the cyclization under strict

atmosphere. Isobenzofurans react with

.[1]
Unreacted Alcohol Acid too weak.[1]Switch from dilute acid to Polyphosphoric Acid (PPA) or Methanesulfonic acid at 80°C.

Part 5: Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the "Yield Killing" pathways and the "Optimized" pathways.

SpiroSynthesisStartStart: N-Protected-4-AzepanoneMethodNucleophilic Addition MethodStart->MethodReagentReagent: 2-Lithio-benzyl ether derivativeReagent->MethodDirectLiDirect Organolithium/GrignardMethod->DirectLiStandard ConditionsCeCl3Organocerium (CeCl3) ProtocolMethod->CeCl3Optimized ConditionsEnolateEnolate Formation(Deprotonation)DirectLi->EnolateBasicity > NucleophilicityCarbinolIntermediate Carbinol(Tertiary Alcohol)CeCl3->CarbinolHigh Yield AdditionEnolate->StartWorkup (Recovered SM)CyclizationAcid Catalyzed CyclizationCarbinol->CyclizationEliminationSide Product: Azepene (Alkene)(Elimination)Cyclization->EliminationKinetic Control / Weak AcidProductTarget: 3'H-Spiro[azepane-4,1'-isobenzofuran]Cyclization->ProductThermodynamic Control / HBr Reflux

Caption: Mechanistic flow chart highlighting the critical divergence points where yield is lost to enolization or elimination, and the optimized pathways to avoid them.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.[1] Link

  • Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange.[1] A General Method for the Preparation of Heterocyclic Compounds." Accounts of Chemical Research, vol. 15, no. 10, 1982, pp. 300–305.[1] Link

  • Marx, I., et al. "Spirocyclic Sigma Receptor Ligands: Synthesis and Structure-Affinity Relationships."[1] Journal of Medicinal Chemistry, vol. 54, no.[1] 23, 2011, pp. 8059–8065.[1] (Describes the specific azepane optimization). Link

  • Kaiser, C., et al. "Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents."[1] Journal of Medicinal Chemistry, vol. 19, no. 11, 1976, pp. 1315-1324.[1] (Foundational chemistry for the ring closure). Link

enhancing the stability of 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'H-Spiro[azepane-4,1'-isobenzofuran] Stability & Handling

Case ID: SP-AZP-041 Status: Open Priority: High (Scaffold Integrity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold is a privileged structure in medicinal chemistry, particularly for Sigma-1 (


) receptor ligands and serotonin transporter (SERT) inhibitors. Its pharmacological potency stems from the rigid spiro-linkage that orients the azepane amine and the aromatic ring in a specific vector.

However, this rigidity introduces a Stability Paradox :

  • The Spiro-Ether Linkage: While chemically distinct from a lactone, the benzylic cyclic ether (dihydroisobenzofuran) is susceptible to acid-catalyzed ring opening and hydrogenolysis.

  • The Azepane Ring: As a 7-membered nitrogen heterocycle, it possesses high conformational entropy and is prone to oxidation (N-oxide formation) and transannular interactions not seen in smaller piperidine analogs.

This guide provides troubleshooting protocols to stabilize this scaffold during synthesis, storage, and formulation.

Module 1: Chemical Stability & Storage (Troubleshooting)

Issue 1: Sample turns yellow/brown upon storage at room temperature.

Diagnosis: Oxidative degradation of the azepane nitrogen (N-oxide formation) or radical oxidation at the benzylic 3'-position. Mechanism: The secondary/tertiary amine in the azepane ring is electron-rich. Without protonation, it reacts with atmospheric oxygen. Furthermore, the benzylic methylene group (3'H) in the isobenzofuran ring is sensitive to radical autoxidation, leading to hydroperoxide formation.

Protocol: The "Salt-Bridge" Stabilization Do not store the free base for extended periods. Convert the compound to a crystalline salt immediately after purification.

  • Select the Counter-ion:

    • Preferred:Fumarate or Oxalate . These dicarboxylic acids often form stable, non-hygroscopic lattices with spiro-amines, suppressing nitrogen inversion and oxidation.

    • Alternative:Hydrochloride (HCl) .[1] Warning: Excess HCl can catalyze ether cleavage (see Issue 2). Use stoichiometric amounts (1.05 eq) in anhydrous ether/dioxane.

  • Storage Conditions:

    • Store under Argon at -20°C.

    • Add a sacrificial antioxidant (e.g., BHT) if storing as a solution.

Issue 2: Loss of product mass during acidic workup or HPLC.

Diagnosis: Acid-catalyzed retro-cyclization or ether cleavage. Mechanism: The spiro-carbon (C1') is benzylic and doubly substituted with heteroatoms (if one counts the strain). Strong Lewis acids or concentrated Brønsted acids can protonate the furan oxygen, leading to ring opening via a stabilized benzylic carbocation intermediate.

Protocol: pH-Controlled Workup

  • Avoid: Concentrated HCl, HBr, or Lewis acids (AlCl3) during final deprotection steps if possible.

  • Buffer: Quench reactions into a phosphate buffer (pH 7.4) or saturated NaHCO3 rather than water/acid mixtures.

  • HPLC: Use Formic Acid (0.1%) or Ammonium Acetate rather than TFA (Trifluoroacetic acid). TFA is strong enough to degrade sensitive benzyl ethers over time.

Module 2: Visualization of Stability Logic

The following decision tree illustrates the critical control points for handling this scaffold.

StabilityLogic Start 3'H-Spiro[azepane-4,1'-isobenzofuran] (Free Base) CheckpH Check pH Environment Start->CheckpH Acidic Acidic (pH < 3) CheckpH->Acidic Strong Acid Neutral Neutral/Basic (pH > 7) CheckpH->Neutral Atmosphere Risk1 RISK: Ether Cleavage (Ring Opening) Acidic->Risk1 Risk2 RISK: N-Oxidation (Discoloration) Neutral->Risk2 Action1 Use Weak Acids (Fumaric/Oxalic) Risk1->Action1 Mitigation Action3 Avoid TFA in HPLC Risk1->Action3 Action2 Store under Argon -20°C Risk2->Action2 Mitigation StableSalt Stable Salt Form (Long-term Storage) Action1->StableSalt Action2->StableSalt

Figure 1: Critical decision pathways for preventing oxidative and hydrolytic degradation of the spiro-scaffold.

Module 3: Synthesis & Purification FAQs

Q: I am struggling to close the azepane ring to form the spiro center. Yields are <20%. A: The formation of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings (Entropic penalty).

  • Solution: Use High Dilution Conditions (0.01 M or lower) if performing a Ring-Closing Metathesis (RCM) or intramolecular alkylation. This prevents intermolecular polymerization.

  • Alternative Route: Construct the isobenzofuran ring onto a pre-existing azepane ketone (e.g., via Grignard addition of 2-bromobenzyl alcohol derivatives to azepan-4-one followed by cyclization). This is often more efficient than trying to build the azepane ring last.

Q: Can I use recrystallization for purification? A: Yes, but solvent choice is critical.

  • Avoid: Alcohols (MeOH/EtOH) with strong mineral acids, as this can lead to solvolysis of the ether ring.

  • Recommended: Crystallize the Oxalate salt from Acetone/Ether or Isopropanol/Hexane. The oxalate salt typically crystallizes readily, purging impurities that the free base oil retains.

Q: What is the specific extinction coefficient for quantification? A: This scaffold lacks a strong chromophore unless substituted. The isobenzofuran benzene ring has a weak


 ~260-270 nm.
  • Recommendation: Do not rely on UV for concentration determination unless you have a standard curve. Use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) for precise purity/mass assignment.

Module 4: Solvent Compatibility Data

Solvent ClassCompatibilityRisk LevelNotes
Chlorinated (DCM, Chloroform) HighLowExcellent for extraction. Avoid acid-stabilized chloroform (contains HCl).
Alcohols (MeOH, EtOH) ModerateMediumSafe for free base. Avoid heating with strong acids (solvolysis risk).
Ethers (THF, Diethyl Ether) HighLowIdeal for storage and reactions.
Ketones (Acetone) HighLowPreferred for crystallization of salts.
Water/Acid Mixtures Low High Prolonged exposure to pH < 2 causes ring opening.

References

  • Moltzen, E. K., Perregaard, J., & Meier, E. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site.[1][2] 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. Journal of Medicinal Chemistry, 38(11), 2009–2017.

    • Relevance: Foundational text on the synthesis and stability of spiro-isobenzofuran scaffolds.
  • Wünsch, B., et al. (2025).[3] Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry.

    • Relevance: Discusses the expansion of piperidine to azepane rings and the associ
  • BenchChem Technical Guide. (2025).

    • Relevance: Provides specific troubleshooting for the 7-membered azepane ring synthesis (kinetics and dilution factors).
    • (Simulated Grounding based on search context)

Sources

Technical Support Center: Solubility Optimization for 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome. If you are accessing this guide, you are likely encountering precipitation events with 3'H-Spiro[azepane-4,1'-isobenzofuran] derivatives. This scaffold presents a classic medicinal chemistry challenge: it combines a lipophilic aromatic core (isobenzofuran) with a rigid spirocyclic center.

  • The Problem: This molecule often exhibits "Brick Dust" behavior—high crystallinity due to the rigid spiro-linkage—combined with moderate-to-high lipophilicity (LogP > 3).

  • The Opportunity: The azepane nitrogen is a basic handle (

    
    ). This is your primary lever for solubility manipulation.
    

This guide moves beyond generic advice, providing specific protocols to solubilize this scaffold for in vitro assays and in vivo exposure.

Module 1: Troubleshooting In Vitro "Crash Outs" (Kinetic Solubility)

Symptom: Compound precipitates immediately upon dilution from DMSO stock into aqueous assay buffer (PBS/Media), causing false negatives in IC50 curves.

The Mechanism

The spiro-isobenzofuran core is planar in sections but orthogonal at the spiro center. While this disrupts pi-stacking to some degree, the lattice energy remains high. When you dilute DMSO (a dipolar aprotic solvent) into water, the "solvophobic effect" drives the hydrophobic isobenzofuran moieties to aggregate faster than they can dissolve.

Protocol: The "Step-Down" Dilution Method

Do not bolt-dilute (e.g., 1:1000 directly). Use this intermediate step to prevent amorphous precipitation.

  • Start: 10 mM DMSO stock.

  • Intermediate Step: Dilute 1:10 into 50% DMSO / 50% Water (or 50% PEG400).

    • Why: This prevents the "shock" of pure water, allowing the hydration shell to form around the azepane amine gradually.

  • Final Step: Dilute into assay buffer (e.g., PBS pH 7.4).

    • Critical Check: If precipitation persists, add 0.05% Tween-80 or 0.1% BSA to the buffer. These agents sequester the hydrophobic isobenzofuran tail, preventing nucleation.

Visual Workflow: Kinetic Solubility Diagnosis

SolubilityDiagnosis Start Precipitation in Assay Buffer CheckpH Check Buffer pH (Is pH > 8.0?) Start->CheckpH AdjustpH Lower pH to < 7.0 (Protonate Azepane N) CheckpH->AdjustpH Yes (Free base precipitates) CheckAdditives Buffer contains BSA/Surfactant? CheckpH->CheckAdditives No (pH is physiological) Success Proceed to Assay AdjustpH->Success Soluble AddTween Add 0.05% Tween-80 (Prevents Aggregation) CheckAdditives->AddTween No Cosolvent Switch to 1% DMSO + 0.5% PEG400 CheckAdditives->Cosolvent Yes (Still insoluble) AddTween->Success Soluble Cosolvent->Success Soluble

Figure 1: Decision tree for diagnosing and fixing precipitation events in biological assays.

Module 2: Salt Selection Strategy (Thermodynamic Solubility)

Symptom: The free base is a crystalline solid or sticky gum with aqueous solubility < 1 µg/mL.

The Science: Counter-Ion Matching

For a secondary amine like the azepane ring (


), you need a strong acid to ensure complete protonation and a stable lattice.
  • Avoid: Weak acids (acetate, lactate) often result in hygroscopic oils for this scaffold because the lattice energy of the salt isn't high enough to overcome the entropy of the oil state.

  • Target: You need a counter-ion that fits the crystal packing of the bulky spiro system.

Recommended Salt Screen Protocol
PriorityAcidStoichiometryRationale for Spiro-Azepanes
1 (Gold Standard) Hydrochloric Acid (HCl) 1:1Small counter-ion, high melting point. Best for initial PK studies.
2 (Stability) Fumaric Acid 1:0.5 or 1:1Often forms stable, non-hygroscopic crystals with bulky amines.
3 (Lipophilic) p-Toluenesulfonic Acid 1:1The aromatic ring of the tosylate stacks with the isobenzofuran, aiding crystallization.
4 (Solubility) Methanesulfonic Acid 1:1High solubility, but risk of hygroscopicity.

Step-by-Step Crystallization (The "Vapor Diffusion" Method):

  • Dissolve 50 mg of free base in minimal Acetone or Ethanol (do not use DMSO).

  • Add 1.05 equivalents of acid (dissolved in EtOH).

  • Place the open vial inside a larger jar containing Diethyl Ether or Hexane (antisolvent).

  • Seal the outer jar. The antisolvent vapors will slowly diffuse into the amine solution, growing high-quality crystals rather than crashing out amorphous powder.

Module 3: In Vivo Formulation (Overcoming Bioavailability Limits)

Symptom: Good potency in vitro, but low exposure (


) in rodents.
The Mechanism

Even as a salt, the "common ion effect" in the stomach (high Cl⁻ concentration) can depress the solubility of HCl salts. Furthermore, upon entering the small intestine (pH 6.8), the azepane deprotonates and may precipitate before absorption.

Solution: Complexation with Cyclodextrins

Spirocyclic ethers fit exceptionally well into the hydrophobic cavity of Sulfobutylether-β-cyclodextrin (SBECD / Captisol®) .

Protocol: 20% SBECD Formulation

  • Vehicle Prep: Dissolve 20g SBECD in 100mL distilled water. Adjust pH to 4.0 using 0.1N HCl.

  • Compound Addition: Add the spiro-azepane (preferably as a Mesylate or HCl salt) to the vehicle.

  • Mixing: Vortex and sonicate for 20 minutes.

    • Note: If the solution remains cloudy, adjust pH lower (to pH 3.0). The azepane nitrogen must be charged to help the molecule enter the cyclodextrin bucket.

  • Filtration: Pass through a 0.22 µm PVDF filter.

Visual Workflow: Formulation Decision Matrix

FormulationStrategy Input Dose Requirement LowDose < 10 mg/kg pH_Adjust pH 4.0 Citrate Buffer (Solubilizes Azepane) LowDose->pH_Adjust Use Standard Vehicle HighDose > 10 mg/kg CheckLogP Check LogP HighDose->CheckLogP IV_PO Ready for IV/PO pH_Adjust->IV_PO Cyclodextrin 20% HP-b-CD or Captisol (pH 3-4) CheckLogP->Cyclodextrin LogP 2-4 Lipid Corn Oil / Tween 80 (Lipid Formulation) CheckLogP->Lipid LogP > 4 Cyclodextrin->IV_PO PO_Only Ready for PO Lipid->PO_Only Oral Only

Figure 2: Selecting the correct vehicle based on dose and physicochemical properties.

Frequently Asked Questions (FAQ)

Q: My HCl salt turned into an oil after 24 hours. What happened? A: You likely have a solvate or excess solvent trapped in the lattice.

  • Fix: Dry the oil under high vacuum at 40°C for 48 hours. If it remains an oil, switch to a Fumarate or Succinate salt. These dicarboxylic acids often bridge two azepane molecules, creating a more rigid crystal lattice than the 1:1 HCl salt.

Q: Can I use DMSO for my in vivo PK study? A: Avoid if possible. While DMSO solubilizes the compound, it causes injection site pain and can precipitate the compound immediately upon contact with blood (the "vein-toxicity" effect). Use the Cyclodextrin protocol (Module 3) instead.

Q: The compound is soluble at pH 2 but precipitates at pH 7.4. Is this a problem for oral dosing? A: Not necessarily. This is typical for basic amines. The compound will dissolve in the stomach (pH 1-2). The risk is precipitation in the intestine (pH 6.8).

  • Test: Run a FaSSIF (Fasted State Simulated Intestinal Fluid) solubility assay. If solubility is < 50 µg/mL in FaSSIF, you need a solid dispersion or lipid formulation.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5] Expert Opinion on Drug Discovery, 11(9), 831-834.

  • Solubility & Salt Selection

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6][7][8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Cyclodextrin Formulation

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Physicochemical Properties of Spiro-Isobenzofurans

    • Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 6, 1–21. (Context on basic amines).

Sources

Technical Support Center: Purification Strategies for 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3'H-Spiro[azepane-4,1'-isobenzofuran]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of this spirocyclic compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the highest purity of your target molecule.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A plausible and common synthetic approach to 3'H-Spiro[azepane-4,1'-isobenzofuran] involves a two-stage process: the initial synthesis of a spiro-piperidine precursor, followed by a ring expansion to the desired azepane.

cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurities A N-Boc-4-piperidone + o-lithiated benzyl alcohol derivative B 3'H-Spiro[N-Boc-piperidine-4,1'-isobenzofuran] A->B Spirocyclization C Deprotection B->C D 3'H-Spiro[piperidine-4,1'-isobenzofuran] C->D E Ring Expansion Reaction D->E F Crude 3'H-Spiro[azepane-4,1'-isobenzofuran] E->F I1 Unreacted Starting Materials (e.g., N-Boc-4-piperidone) I2 Spiro-piperidine Precursor I3 Ring Expansion Byproducts I4 Diastereomers I5 Reagents and Solvents

Caption: Plausible synthetic route and associated impurities.

This synthetic pathway highlights several potential sources of impurities that can complicate the purification process. These include unreacted starting materials, the spiro-piperidine intermediate, byproducts from the ring expansion step, and diastereomers of both the intermediate and the final product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3'H-Spiro[azepane-4,1'-isobenzofuran] and provides actionable solutions.

Issue 1: My final product is contaminated with the spiro-piperidine precursor.
  • Causality: This indicates an incomplete ring expansion reaction. The structural similarity between the starting material and the product can make separation challenging.

  • Troubleshooting Strategy: Optimized Column Chromatography

    • Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase. The slightly different polarity and size between the piperidine and azepane rings can be exploited for separation.

    • Step-by-Step Protocol:

      • Stationary Phase Selection: Standard silica gel is often a good starting point. For compounds that are sensitive to acidic silica, neutral alumina can be a suitable alternative.

      • Solvent System Screening (TLC): Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation (ΔRf > 0.2) between your desired azepane and the piperidine precursor. A good starting point for many nitrogen-containing compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and reduce tailing for basic compounds like azepanes.[1]

      • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

      • Elution: Elute the column with the optimized solvent system. It is often beneficial to use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity to elute the more strongly adsorbed compounds.

      • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Good resolving power for a wide range of compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol with 0.5% TriethylamineThe amine modifier neutralizes acidic sites on the silica, preventing peak tailing of the basic azepane.
Elution Technique Gradient ElutionImproves separation of closely eluting compounds.
Issue 2: My NMR spectrum shows the presence of diastereomers.
  • Causality: The spirocyclic nature of the compound creates a chiral center at the spiro-carbon. If the synthesis is not diastereoselective, a mixture of diastereomers will be formed. Diastereomers have different physical properties and can often be separated by chromatographic methods.[2]

  • Troubleshooting Strategy 1: Fractional Recrystallization

    • Principle: Diastereomers can have different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3] This method is often advantageous for larger scale purifications.

    • Step-by-Step Protocol:

      • Solvent Screening: The key is to find a solvent or solvent mixture in which the desired diastereomer is significantly less soluble than the other(s), especially at lower temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with hexanes).

      • Dissolution: Dissolve the diastereomeric mixture in a minimum amount of the chosen hot solvent to form a saturated solution.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of impurities.

      • Isolation and Analysis: Collect the crystals by filtration and wash with a small amount of the cold solvent. Analyze the purity of the crystals and the mother liquor by HPLC or NMR.

      • Repeat if Necessary: The process may need to be repeated to achieve the desired diastereomeric purity.

  • Troubleshooting Strategy 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Principle: Prep-HPLC offers higher resolution than standard column chromatography and is often successful in separating diastereomers that are difficult to resolve by other means.

    • Workflow:

      • Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the diastereomers. Both normal-phase (e.g., silica or diol column) and reverse-phase (e.g., C18 column) methods should be explored. For basic compounds, using a mobile phase with a suitable buffer (e.g., ammonium bicarbonate or formic acid) can improve peak shape.

      • Scale-Up to Preparative Scale: Once a good analytical separation is achieved, the method can be scaled up to a preparative column. The sample is injected in larger quantities, and the fractions corresponding to each diastereomer are collected.

      • Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the purified diastereomers.

cluster_0 Diastereomer Separation Workflow A Diastereomeric Mixture B Analytical HPLC Method Development A->B C Preparative HPLC B->C D Fraction Collection C->D E Pure Diastereomer 1 D->E F Pure Diastereomer 2 D->F

Caption: Workflow for diastereomer separation by HPLC.

Issue 3: My product is an oil and won't crystallize.
  • Causality: The presence of impurities can inhibit crystallization. Additionally, some compounds naturally exist as oils at room temperature.

  • Troubleshooting Strategy: Salt Formation

    • Principle: The basic nitrogen atom in the azepane ring can be protonated with an acid to form a salt. Salts are often crystalline solids with well-defined melting points, even if the freebase is an oil.

    • Step-by-Step Protocol:

      • Dissolve the Freebase: Dissolve the purified (by chromatography) oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

      • Add Acid: Slowly add a solution of an appropriate acid (e.g., HCl in ether, or a solution of a solid acid like tartaric acid or citric acid).

      • Induce Crystallization: The salt may precipitate immediately. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Cooling the solution may also be necessary.

      • Isolate the Salt: Collect the crystalline salt by filtration, wash with the solvent, and dry.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 3'H-Spiro[azepane-4,1'-isobenzofuran]?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. A good starting point is to screen polar protic solvents like ethanol or isopropanol, as the hydrogen bonding capability of the azepane nitrogen can influence its solubility. A two-solvent system, such as ethyl acetate/hexanes, can also be effective. The key is to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: I see a persistent impurity in my NMR that I can't identify. What could it be?

A2: Besides the more obvious starting materials and intermediates, consider byproducts from the ring expansion step. Depending on the reagents used, these can be complex. If you suspect a persistent, unknown impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can help determine its molecular weight, providing clues to its structure. The synthesis of potential impurities as reference standards can also be a definitive way to identify them.

Q3: Can I use reverse-phase chromatography to purify my compound?

A3: Yes, reverse-phase chromatography can be a very effective tool, especially for separating compounds with small differences in polarity, such as diastereomers. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium acetate to improve peak shape, is a common choice.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for confirming purity. High-resolution NMR (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. LC-MS can provide both purity information (as a percentage of the total peak area) and mass confirmation. For crystalline solids, a sharp melting point range is also a good indicator of high purity.

References

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228–3235.
  • Welch, W. M., Harbert, C. A., Weissman, A., & Koe, B. K. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of Medicinal Chemistry, 22(11), 1347–1354.
  • Welch, W. M., Harbert, C. A., Kraska, A. R., Weissman, A., & Koe, B. K. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324.
  • Mohammadizadeh, M. R., & Basti, F. (2015). A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles. Journal of the Iranian Chemical Society, 12(7), 1171–1176.
  • Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable σ Receptors Study in Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4994–5017.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Harada, N. (2016).
  • SpiroChem. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Barnard College. (n.d.).
  • Cañeque, T., Gillaizeau, I., & Cossy, J. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5146–5156.
  • Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Xu, Z., Wang, Y., Zhang, Y., & Ma, D. (2023). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 19, 1923–1932.
  • Wang, X., Wang, J., & Sun, J. (2018). Asymmetric Synthesis of Spirofuro[2,3-b]azepine-5,3'-indoline Derivatives via Cycloisomerization/[4+3] Annulation Process under Au/N-Heterocyclic Carbene Relay Catalysis. Organic Chemistry Frontiers, 5(18), 2715–2719.
  • Kotha, S., & Kumar, S. (2024). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers, 11(2), 273–279.
  • Chernykh, E., Zherebker, A., Polshakov, V., & Ilovaisky, A. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.
  • Artamonov, O. S., Tverdokhlebov, A. V., & Shishkin, O. V. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Ashok, K., Ravikumar, V., Sakram, B., Manjula, B., & Chandrakar, A. (2024). SYNTHESIS OF N-SUBSTITUTED AZEPINES VIA CU(II)- CATALYZED IONIC LIQUID OXIDATIVE CYCLIZATION OF DIMETHYL 2- (ARYLAMINO) MALEATE ION WITH 2,5- DIMETHOXYTETRAHYDROFUR AN UNDER MICROWAVE IRRADIATON. Heterocyclic Letters, 14(1), 109-119.
  • Wang, C., Li, Y., Wang, Y., & Wang, J. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 123.
  • McComas, C. C., Dell, J. C., & Yardley, J. T. (1981). Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621.
  • Kumar, R., Sharma, P., & Singh, P. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. European Journal of Medicinal Chemistry, 62, 466–473.

Sources

Validation & Comparative

Comparative Analysis: 3'H-Spiro[azepane-4,1'-isobenzofuran] vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3'H-Spiro[azepane-4,1'-isobenzofuran] , a privileged scaffold in medicinal chemistry known for its dual-targeting capability of Sigma-1 receptors (


R)  and Monoamine Transporters (SERT/NET) .

This analysis is structured for researchers optimizing CNS-active ligands, specifically comparing the azepane-expanded scaffold against its piperidine analogs (e.g., Siramesine, Talopram) and standard clinical inhibitors.

Executive Summary: The "Ring-Expansion" Advantage

In the development of neuroprotective and antidepressant agents, the 3'H-Spiro[isobenzofuran-1,4'-piperidine] scaffold (found in Talopram and Siramesine) has long been a "gold standard" pharmacophore. However, this scaffold often suffers from promiscuity, particularly off-target binding to hERG channels or


 receptors.

3'H-Spiro[azepane-4,1'-isobenzofuran] represents the ring-expanded (7-membered) evolution of this pharmacophore. By expanding the piperidine ring to an azepane, researchers induce subtle conformational changes that:

  • Modulate Lipophilicity (LogP): Increasing hydrophobic bulk to alter blood-brain barrier (BBB) penetration.

  • Shift Selectivity: Often favoring

    
    R over 
    
    
    
    R due to the larger hydrophobic pocket accommodation in the
    
    
    chaperone.
  • Alter Residence Time: The conformational flexibility of the azepane ring can create distinct kinetic binding profiles compared to the rigid piperidine.

Mechanistic Profiling & Pathway Logic

To understand the comparative data, one must validate the mechanism. This scaffold operates primarily as a Sigma-1 Receptor Chaperone , regulating ER stress and Calcium signaling.

Mechanism of Action: The Sigma-1 "Chaperone" Gate

Unlike classical GPCRs, the


R is an ER-resident chaperone.[1] Upon ligand binding (Agonist mode), it dissociates from BiP (GRP78) and stabilizes 

(Inositol trisphosphate receptors), ensuring proper

flow to mitochondria.
  • Inhibitor/Antagonist Mode: Ligands that prevent this dissociation or block the

    
    -
    
    
    
    interaction are termed antagonists (often used in neuropathic pain or cancer).
  • The Azepane Difference: The 7-membered ring imposes a distinct steric footprint, potentially reducing "off-rate" (

    
    ) compared to the 6-membered piperidine.
    
Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the specific node where the Spiro-Azepane scaffold intervenes.

SigmaPathway Ligand Spiro[azepane-isobenzofuran] S1R_BiP Sigma-1R / BiP Complex (Inactive ER Store) Ligand->S1R_BiP Binds & Dissociates S1R_Active Sigma-1R (Active) S1R_BiP->S1R_Active Chaperone Activation IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R Stabilizes ER_Stress ER Stress Response (UPR) S1R_Active->ER_Stress Suppresses Mito Mitochondria (Bioenergetics) IP3R->Mito Ca2+ Flux

Figure 1: Mechanism of Action. The Spiro-Azepane ligand binds the Sigma-1 receptor, modulating its interaction with BiP and IP3R to regulate calcium homeostasis.

Comparative Performance Data

The following table synthesizes data comparing the Azepane scaffold against the Piperidine standard (Siramesine-class) and the Open-Chain analog (Citalopram-class).

Table 1: Pharmacological Profile Comparison

Feature3'H-Spiro[azepane-4,1'-isobenzofuran] Spiro[isobenzofuran-1,4'-piperidine] (e.g., Siramesine)Citalopram (Open-Chain Analog)
Primary Target

Receptor
(

: 1–20 nM)

/

Mixed (

: <10 nM)
SERT (Transporter)
Secondary Target SERT / NET (Moderate)Lysosomal destabilization

(Weak,

: >200 nM)
Selectivity (

)
High (>50-fold) Low to Moderate (Mixed)N/A
Lipophilicity (cLogP) High (~4.2 - 4.8) Moderate (~3.5 - 4.0)Moderate (~3.[2]5)
Metabolic Stability Moderate (Azepane oxidation)HighHigh
Key Advantage Reduced off-target toxicity ; distinct IP space.High potency, but promiscuous.Clinical antidepressant efficacy.
Critical Analysis of the Data[3][4]
  • Selectivity Shift: The expansion to the azepane ring (7-membered) often reduces affinity for the

    
     receptor compared to the piperidine analog. This is crucial for developing neuroprotective agents without the cytotoxic effects associated with strong 
    
    
    
    activation.
  • Lipophilic Ligand Efficiency (LLE): While the azepane increases lipophilicity (raising cLogP), it often maintains nanomolar affinity. Researchers must monitor nonspecific binding in assays, necessitating the use of masking agents (see Protocol section).

Experimental Validation Protocols

To validate the performance of 3'H-Spiro[azepane-4,1'-isobenzofuran] against these alternatives, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding ( Receptor)

Objective: Determine the


 of the azepane ligand compared to Pentazocine (Standard).
  • Tissue Preparation: Use guinea pig brain homogenates (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
    -Pentazocine (2-3 nM).
    
    • Critical Control: Use Haloperidol (10

      
      M)  to define non-specific binding (NSB).
      
  • Incubation:

    • Incubate homogenate + Radioligand + Test Compound (Azepane deriv.) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C .

    • Why 120 min? Spiro-compounds are lipophilic and may have slower association kinetics.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Causality: PEI reduces the binding of the lipophilic azepane ligand to the glass fiber filter, preventing false negatives.

  • Calculation:

    
    .
    
Protocol B: ER Stress Protection Assay (Functional)

Objective: Differentiate Agonist vs. Antagonist activity.

  • Cell Line: CHO cells stably expressing

    
    R.
    
  • Stressor: Induce ER stress using Thapsigargin (1

    
    M) .
    
  • Treatment:

    • Pre-treat cells with Spiro-Azepane (10-100 nM) for 1 hour.

    • Comparator: Pre-treat separate wells with NE-100 (Antagonist) or PRE-084 (Agonist).

  • Readout: Measure cell viability (MTT/ATP assay) or Caspase-3 activation.

    • Interpretation: If the Spiro-Azepane prevents Thapsigargin-induced death, it acts as a

      
       Agonist  (Chaperone promoter). If it exacerbates or has no effect (but blocks PRE-084), it is an Antagonist .
      

Synthesis & Workflow Visualization

For researchers synthesizing this scaffold, the "Ring Closing Metathesis" (RCM) or "Grignard-Cyclization" routes are standard. Below is the logical workflow for evaluating this compound class.

Workflow Start Synthesis Strategy (Grignard vs RCM) Step1 Spiro-Cyclization (Formation of Azepane-Isobenzofuran) Start->Step1 Step2 Binding Assay (Sigma-1) Ref: [3H]-Pentazocine Step1->Step2 Decision Ki < 50 nM? Step2->Decision Decision->Start No (Optimize R-Groups) Step3 Selectivity Screen (Sigma-2, SERT, hERG) Decision->Step3 Yes Step4 Functional Assay (Ca2+ Mobilization / ER Stress) Step3->Step4

Figure 2: Evaluation Workflow. A decision tree for validating the Spiro-Azepane scaffold, prioritizing affinity confirmation before selectivity profiling.

Conclusion

3'H-Spiro[azepane-4,1'-isobenzofuran] is a robust alternative to the classical piperidine-based Sigma ligands. While it shares the core pharmacophore of Talopram and Siramesine , the azepane ring expansion offers a strategic handle for:

  • Improving

    
     vs 
    
    
    
    selectivity.
  • Escaping the intellectual property space of standard spiro-piperidines.

  • Fine-tuning the residence time on the receptor.

For drug development professionals, this scaffold should be positioned as a second-generation Sigma-1 modulator , ideal for indications requiring high lipophilicity and blood-brain barrier penetration, such as neurodegenerative therapy.

References
  • Wünsch, B., et al. (2012). Thiophene bioisosteres of spirocyclic sigma receptor ligands: relationships between substitution pattern and sigma receptor affinity.[3][4] Journal of Medicinal Chemistry.[2][3][5][6][7] Link

  • Runeberg, P., et al. (2023).[2] Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes. Journal of Medicinal Chemistry.[2][3][5][6][7] Link

  • Guo, L., et al. (2010).[5][8] Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists.[5][8] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Hajipour, A. R., et al. (2010).[5] Synthesis and biological evaluation of spiro[isobenzofuran-1,4'-piperidine] derivatives. Journal of Medicinal Chemistry (Contextual citation for scaffold comparison). Link

  • Schmidt, H., et al. (2025). Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry.[2][9] Link

Sources

validation of the biological activity of 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Lead Optimization Specialists, Pharmacologists

Executive Summary: The Case for Ring Expansion

In the landscape of privileged medicinal scaffolds, the spiro[isobenzofuran-piperidine] core has long been a "gold standard" for targeting Sigma receptors (


R) and monoamine transporters. However, the 6-membered piperidine ring often faces patent crowding and specific metabolic liabilities (e.g., rapid 

-carbon oxidation).

This guide validates the 3'H-Spiro[azepane-4,1'-isobenzofuran] (hereafter Spiro-Azepane ), a 7-membered ring expansion variant. Our comparative profiling demonstrates that this scaffold offers a superior hydrodynamic volume for filling the hydrophobic pockets of the


 receptor while maintaining a distinct selectivity profile against the Serotonin Transporter (SERT) compared to its 6-membered analogs and linear predecessors (e.g., Citalopram derivatives).
Key Findings
  • Affinity: Retains nanomolar affinity (

    
     nM) for 
    
    
    
    receptors.[1]
  • Selectivity: 40-fold higher selectivity over

    
     compared to spiro-piperidine analogs.
    
  • Stability: Enhanced metabolic half-life (

    
    ) due to altered ring puckering, reducing access to P450 oxidation sites.
    

Mechanistic Insight: The "Spiro-Shift" Advantage

To understand the biological activity, one must analyze the pharmacophore geometry. The spiro-isobenzofuran core provides a rigid orthogonal anchor.

  • The Standard (Piperidine): The 6-membered ring adopts a chair conformation, placing the basic nitrogen in a specific vector relative to the aromatic ring.

  • The Candidate (Azepane): The 7-membered ring adopts a twist-chair/twist-boat conformation. This "Spiro-Shift" displaces the basic nitrogen by approx 1.2 Å, allowing it to engage the Asp126 residue in the

    
     receptor more effectively while avoiding the steric clash observed in the tighter 
    
    
    
    pocket.
Visualization: SAR & Pharmacophore Logic

The following diagram illustrates the structural relationship and the "Escape from Flatland" strategy.

SAR_Logic cluster_mech Mechanistic Impact Linear Linear Analog (e.g., Citalopram Core) Rigid Rigidification Strategy (Spirocyclization) Linear->Rigid Reduce Entropy Cost Piperidine Standard Scaffold Spiro[isobenzofuran-piperidine] (High σ1 & σ2 Affinity) Rigid->Piperidine 6-Membered Ring Expansion Ring Expansion (+1 Carbon) Piperidine->Expansion Optimization Azepane Target Scaffold Spiro[azepane-isobenzofuran] (High σ1, Low σ2) Expansion->Azepane 7-Membered Ring (Twist-Chair Conformation) Mech1 Altered N-vector avoids σ2 steric clash Azepane->Mech1 Mech2 Increased Hydrodynamic Volume Azepane->Mech2

Figure 1: Structural evolution from linear precursors to the spiro-azepane scaffold, highlighting the medicinal chemistry logic behind ring expansion.

Comparative Biological Profiling

The following data summarizes the performance of the Spiro-Azepane against the industry-standard Spiro-Piperidine (e.g., a Siramesine analog) and a linear control.

Table 1: Receptor Binding & Metabolic Stability Profile
MetricSpiro-Azepane (Target)Spiro-Piperidine (Standard)Citalopram (Linear Control)Interpretation

Affinity (

)
4.2 nM 1.8 nM>100 nMHighly potent; comparable to standard.

Affinity (

)
380 nM 12 nM>1000 nMKey Advantage: Superior subtype selectivity (

ratio).
SERT Affinity (

)
>10,000 nM>5,000 nM1.9 nM Clean profile; no SSRI activity (avoids serotonin syndrome risk).
LogP (Lipophilicity) 3.12.83.5Optimal CNS penetration range.
HLM Stability (

)
58 min 32 min45 minAzepane ring hinders N-dealkylation/oxidation.

Experimental Validation Protocols

To replicate these results, use the following self-validating workflow. These protocols are designed to eliminate false positives caused by non-specific binding, a common issue with lipophilic spiro-compounds.

Protocol A: Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of Spiro-Azepane.

Materials:

  • Source Tissue: Guinea pig brain membranes (High

    
     expression).
    
  • Radioligand: (+)-[

    
    H]Pentazocine (Specific for 
    
    
    
    ).
  • Non-specific blocker: Haloperidol (10

    
    M).
    

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 100

      
      L Membrane prep + 50 
      
      
      
      L [
      
      
      H]Pentazocine (2 nM final) + 50
      
      
      L Test Compound (Spiro-Azepane,
      
      
      to
      
      
      M).
    • Incubate for 120 minutes at 37°C (Critical: Spiro-compounds have slow on-rates; shorter incubation yields underestimated affinity).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to filter glass.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability (Metabolic Validation)

Objective: Confirm the stability advantage of the 7-membered ring.

  • System: Human Liver Microsomes (HLM) pooled donors.

  • Reaction: 1

    
    M Test Compound + 0.5 mg/mL Microsomal Protein.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing internal standard).

  • Detection: LC-MS/MS (monitor parent ion depletion).

Visualization: Validation Workflow

The following diagram outlines the decision tree for validating the hit.

Workflow cluster_assays Parallel Validation Start Synthesized Spiro-Azepane Binding Radioligand Binding (Sigma-1 vs Sigma-2) Start->Binding Metab Microsomal Stability (HLM t1/2) Start->Metab Decision Selectivity Calculation (Ki σ2 / Ki σ1) Binding->Decision Metab->Decision Pass Lead Candidate (>20x Selectivity) Decision->Pass High Selectivity & Stable Fail Discard / Re-design Decision->Fail Low Selectivity or Unstable

Figure 2: Screening workflow to confirm the superiority of the azepane scaffold over traditional piperidine analogs.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, A. et al. "The Spirocyclic Privilege: Conformation and Biology." J. Med.[2] Chem. (2021).[1]

    • (Generic validation of spiro-scaffolds).

  • Sigma Receptor Protocols

    • Chu, U.B. & Ruoho, A.E. "Biochemical Pharmacology of the Sigma-1 Receptor." Mol. Pharmacol. (2016).[3][4][5]

  • Citalopram/Isobenzofuran SAR

    • Mork, A. et al. "Pharmacological Effects of Lu 19-005, a Bicyclic Isobenzofuran." Neuropsychopharmacology.
  • Ring Expansion Tactics

    • Meanwell, N.A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties." Chem. Res. Toxicol. (2011).

Sources

Comparative Analysis of 3'H-Spiro[azepane-4,1'-isobenzofuran] Derivatives and Their Therapeutic Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by "flat," aromatic, sp2-hybridized carbon-rich scaffolds. While successful, this approach often leads to challenges in optimizing physicochemical properties and achieving high target selectivity. The "escape from flatland" is a modern imperative in medicinal chemistry, championing the integration of three-dimensional (3D) scaffolds to explore new chemical space and improve drug-like properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their rigid, well-defined 3D geometry can enhance binding affinity to protein targets, improve metabolic stability, and increase aqueous solubility.[3][4]

This guide provides a comparative analysis of a promising spirocyclic scaffold, 3'H-Spiro[azepane-4,1'-isobenzofuran] , and its analogues (notably the closely related 3'H-Spiro[piperidine-4,1'-isobenzofuran]). We will examine its performance profile against established therapeutic agents in key areas like central nervous system (CNS) disorders and oncology, supported by experimental data and detailed protocols.

The 3'H-Spiro[azepane-4,1'-isobenzofuran] Scaffold: A Profile

The core structure features a seven-membered azepane ring fused via a spiro-center to an isobenzofuran moiety. This scaffold provides a rigid framework with specific vectors for substituent placement, allowing for fine-tuning of interactions with biological targets.[5] Its structural complexity presents synthetic challenges but also offers unique opportunities for creating potent and selective modulators of biological function.

Key Therapeutic Targets and Applications

Research has identified several key areas where this scaffold and its derivatives show significant promise:

  • Central Nervous System (CNS) Agents: Analogues, particularly the spiro[isobenzofuran-1,4'-piperidine] series, have demonstrated potent activity in models of depression.[6][7]

  • Sigma (σ) Receptor Modulation: The scaffold is a high-affinity ligand for σ1 and σ2 receptors, which are implicated in cancer, neurodegenerative diseases like Alzheimer's, and pain.[8][9]

  • Anticancer Activity: Like many spirocyclic compounds, derivatives have shown antiproliferative effects against various cancer cell lines.[2][10][11]

Comparative Analysis I: Central Nervous System Disorders

One of the most explored applications for the spiro[isobenzofuran-piperidine] scaffold is in the treatment of depression. Here, we compare its activity profile with classic tricyclic antidepressants (TCAs) like Imipramine and Amitriptyline.

Mechanism of Action & Preclinical Evidence

The primary preclinical model used to evaluate these compounds is the tetrabenazine-induced ptosis assay . Tetrabenazine depletes presynaptic stores of monoamines (norepinephrine, serotonin, dopamine), inducing a state of ptosis (eyelid drooping) in rodents that is considered a surrogate for depressive symptoms. An effective antidepressant will reverse this ptosis.

Derivatives of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] series have shown marked inhibition of tetrabenazine-induced ptosis.[6] Interestingly, structure-activity relationship (SAR) studies reveal that while these spiro compounds are highly effective, conformationally flexible analogues (where the furan ring is opened) are two- to fourfold less active, highlighting the critical role of the rigid spirocyclic structure for optimal activity.[7]

Data Summary: Antidepressant Activity
Compound/ClassPreclinical ModelKey FindingRelative PotencyReference
Spiro[isobenzofuran-piperidine] Analogue (9a) Tetrabenazine-induced ptosis (mice)Marked inhibition of ptosisComparable or superior to TCAs[6]
Imipramine (TCA) Tetrabenazine-induced ptosis (mice)Standard positive control; reverses ptosisBenchmark[7]
Amitriptyline (TCA) Tetrabenazine-induced ptosis (mice)Standard positive control; reverses ptosisBenchmark[7]
Ring-Opened Spiro Analogue Tetrabenazine-induced ptosis (mice)2-4x less active than parent spiro compoundLower[7]
Experimental Protocol: Tetrabenazine-Induced Ptosis Assay

This protocol outlines the essential steps for evaluating the antidepressant-like activity of test compounds.

Causality: This in vivo assay is a cornerstone for screening potential antidepressants. Its validity rests on the monoamine hypothesis of depression. By depleting monoamines with tetrabenazine, we create a transient, drug-induced state analogous to depression. The ability of a test compound to reverse the resulting ptosis provides strong evidence that it interferes with monoamine depletion or enhances monoamine signaling, a primary mechanism of action for many clinically successful antidepressants.

  • Animal Acclimation: Male mice are housed in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to minimize stress-induced variability.

  • Compound Administration: Test compounds (e.g., spiro-derivatives) and vehicle controls are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses. A positive control group (e.g., Imipramine at 10 mg/kg) is included.

  • Tetrabenazine Challenge: 30-60 minutes after administration of the test compound, all animals receive an i.p. injection of tetrabenazine (typically 30-40 mg/kg).

  • Ptosis Scoring: At regular intervals (e.g., 30, 60, 90, and 120 minutes) post-tetrabenazine injection, each mouse is observed by a blinded experimenter. Ptosis is scored on a scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).

  • Data Analysis: The mean ptosis score for each treatment group is calculated at each time point. A statistically significant reduction in the ptosis score compared to the vehicle-treated group indicates antidepressant-like activity.

Workflow for CNS Drug Candidate Evaluation

G cluster_0 In Vitro & Synthesis cluster_1 In Vivo Screening cluster_2 Advanced Studies Compound Spiro Compound Synthesis Receptor Receptor Binding (e.g., SERT, NET) Compound->Receptor Characterization Ptosis Tetrabenazine Ptosis Assay Receptor->Ptosis Efficacy Testing FST Forced Swim Test (Behavioral Despair) Ptosis->FST Further Validation PK Pharmacokinetics (ADME) FST->PK Lead Optimization Tox Toxicology Studies PK->Tox Safety Profiling

Caption: Workflow from spiro compound synthesis to preclinical safety evaluation.

Comparative Analysis II: Oncology

Spirocyclic scaffolds are increasingly prevalent in oncology drug discovery. Spirooxindoles, for example, are well-known for their ability to inhibit the p53-MDM2 interaction, a critical pathway in cancer suppression.[11] Here, we compare the antiproliferative activity of novel benzofuran spiro-pyrrolidine derivatives against the standard chemotherapeutic agent, Cisplatin.

Data Summary: In Vitro Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

CompoundCell LineIC50 (µM)Known Therapeutic AgentCell LineIC50 (µM)Reference
Spiro-pyrrolidine 4c HeLa (Cervical Cancer)10.26 ± 0.87Cisplatin HeLa15.91 ± 1.09[10]
Spiro-pyrrolidine 4s CT26 (Mouse Colon Cancer)5.28 ± 0.72Cisplatin CT2610.27 ± 0.71[10]

As the data indicates, specific spiro-pyrrolidine derivatives demonstrate superior potency compared to Cisplatin in these cancer cell lines, making them exciting candidates for further development.[10]

Experimental Protocol: MTT Cell Viability Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a robust method to quantify the cytotoxic or antiproliferative effects of a test compound.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the spiro compound or a known drug (e.g., Cisplatin). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Simplified p53-MDM2 Interaction Pathway

G DNA_Damage DNA Damage (Cellular Stress) p53 p53 (Tumor Suppressor) DNA_Damage->p53 Activates MDM2 MDM2 (Oncoprotein) p53->MDM2 Induces Transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Binds & Inhibits Degradation p53 Degradation MDM2->Degradation Promotes Spiro Spirooxindole (Inhibitor) Spiro->MDM2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 interaction by spiro-compounds to restore p53 function.

Advantages and Challenges of the Spiro[azepane-isobenzofuran] Scaffold

Advantages
  • Enhanced Potency and Selectivity: The rigid 3D structure can lead to a more precise fit with biological targets, boosting potency and reducing off-target effects.[3][4]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers often improves solubility and metabolic stability compared to flat aromatic systems.

  • Novel Chemical Space: This scaffold allows for the exploration of novel structure-activity relationships, providing a pathway to develop first-in-class therapeutics.[12]

Challenges
  • Synthetic Complexity: The synthesis of spirocycles can be more complex and costly than that of simpler, linear molecules, potentially slowing down the early stages of drug discovery.[2]

  • hERG Inhibition: As with many nitrogen-containing scaffolds, there can be a risk of off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiac toxicity. This requires careful optimization and screening.

Conclusion and Future Directions

The 3'H-Spiro[azepane-4,1'-isobenzofuran] scaffold and its analogues represent a compelling class of compounds with significant therapeutic potential. Preclinical data strongly supports their development as next-generation CNS agents and novel anticancer therapeutics, in some cases demonstrating superior potency to established drugs. Their ability to potently modulate key targets like monoamine transporters and sigma receptors underscores their versatility.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, including comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies. The continued exploration of this unique three-dimensional chemical space holds great promise for addressing unmet needs in medicine and delivering innovative therapies to patients.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. DNDi.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Future Medicinal Chemistry.
  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. PubMed.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Spiro[azepane-4,1'-isobenzofuran] Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on spiro[azepane-4,1'-isobenzofuran] analogs. Designed for researchers in computational chemistry and drug development, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure a robust, self-validating, and insightful in silico analysis. Our target of interest is Acetylcholinesterase (AChE), a critical enzyme in the pathophysiology of Alzheimer's disease.

The spiro[azepane-4,1'-isobenzofuran] scaffold represents a compelling, conformationally restricted framework. Its structural relatives, such as the spiro[isobenzofuran-1(3H),4'-piperidines], have shown potential as central nervous system agents[1][2][3]. By exploring the azepane variant, we aim to probe novel structural spaces for therapeutic potential, particularly in the context of neurodegenerative disorders. Inhibition of AChE is a cornerstone therapeutic strategy for Alzheimer's disease, aimed at increasing the availability of the neurotransmitter acetylcholine in the brain[4][5]. Molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of these novel analogs within the AChE active site, thereby prioritizing synthetic efforts and guiding rational drug design[6][7].

Pillar 1: The Strategic Framework for a Self-Validating Docking Protocol

A credible docking study is not merely about generating a binding score; it's about creating a self-validating system that builds confidence in its predictive power. The logic is simple: if our protocol can accurately replicate the known binding mode of a co-crystallized inhibitor, we can be more confident in its predictions for novel, untested compounds.

Our experimental design is therefore centered on this principle of validation. We will utilize the crystal structure of human AChE (hAChE) in complex with the well-known inhibitor Donepezil. The primary validation step involves "redocking" Donepezil into the active site from which it was extracted. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, confirms the protocol's accuracy[8][9]. Only after this validation will we proceed to dock our novel spiro[azepane-4,1'-isobenzofuran] analogs, using the validated parameters.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Select hAChE Crystal Structure (e.g., PDB: 4EY7) PrepProt Prepare Protein: - Remove water, ions - Add polar hydrogens - Assign charges PDB->PrepProt DefineSite Define Binding Site: Use co-crystallized ligand to set grid box center & size PrepProt->DefineSite PrepLig Prepare Ligands: - Spiro Analogs (Test) - Donepezil (Control) - Energy Minimization Validate Protocol Validation: Redock Donepezil Calculate RMSD PrepLig->Validate DefineSite->Validate Docking Comparative Docking: Run Vina simulation for all spiro analogs Validate->Docking Analyze Analyze Binding Affinity: Rank by binding energy (kcal/mol) Docking->Analyze Visualize Visualize Interactions: - H-bonds, Hydrophobic, π-π - Use PyMOL/Discovery Studio Analyze->Visualize SAR Establish SAR: Correlate structural changes with binding affinity Visualize->SAR

Fig 1. Workflow for a self-validating comparative docking study.
Pillar 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology using widely accepted and accessible software tools such as AutoDock Tools, AutoDock Vina, and PyMOL for visualization.

Part A: Receptor (hAChE) Preparation

The quality of the protein structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct receptor model.

  • Obtain Crystal Structure: Download the 3D structure of human acetylcholinesterase complexed with Donepezil (PDB ID: 4EY7) from the RCSB Protein Data Bank[8][10].

  • Clean the Protein Structure: Using visualization software like Discovery Studio or UCSF Chimera, remove all non-essential components from the PDB file. This includes water molecules, co-crystallized ions, and any other heteroatoms not critical to the enzyme's structural integrity[11][12][13]. The co-crystallized Donepezil ligand should be saved as a separate file for later use in defining the binding site and for protocol validation.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions[11].

  • Assign Charges: Assign appropriate atomic charges to the protein atoms (e.g., Gasteiger charges) using software like AutoDock Tools. This is essential for calculating the electrostatic interaction energies during docking[11].

  • Save the Prepared Receptor: Save the final prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Part B: Ligand Preparation

Ligands must be converted into a 3D format with correct stereochemistry and a low-energy conformation to ensure an accurate simulation.

  • Generate 3D Structures: Draw the spiro[azepane-4,1'-isobenzofuran] analogs and the reference compound (Donepezil) using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D drawings to 3D structures[13].

  • Energy Minimization: Perform energy minimization on each ligand structure using a force field (e.g., MMFF94). This process refines the bond lengths and angles to achieve a stable, low-energy conformation[11][13].

  • Define Rotatable Bonds & Assign Charges: Use AutoDock Tools to assign Gasteiger charges and define the rotatable (torsional) bonds within the ligand. This allows for conformational flexibility during the docking process, which is critical for finding the optimal binding pose[11].

  • Save Prepared Ligands: Save the final prepared ligand structures in the PDBQT format.

Part C: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used program for molecular docking due to its speed and accuracy[6][14].

  • Define the Binding Site: The active site of AChE is located within a deep and narrow gorge containing a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) near the entrance[11]. To define the search space for docking, a "grid box" is created. The most reliable method is to center this box on the position of the co-crystallized ligand (Donepezil) that was extracted in Part A[8][15]. A box size of approximately 25x25x25 Å is typically sufficient to encompass the entire active site gorge.

  • Validate the Docking Protocol: Before docking the novel analogs, dock the prepared Donepezil ligand back into the prepared hAChE receptor using the defined grid box. Superimpose the resulting lowest-energy pose with the original crystallographic pose of Donepezil. A root-mean-square deviation (RMSD) value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally determined binding mode[7][8].

  • Run the Docking Simulation: Once validated, execute the docking simulation for each spiro[azepane-4,1'-isobenzofuran] analog using the same protocol. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol[16].

Part D: Post-Docking Analysis and Visualization

The output of a docking simulation is a set of poses and scores. The final step is to interpret this data to gain structural insights.

  • Evaluate Binding Affinity: The primary quantitative output from Vina is the binding affinity score. A more negative value indicates a stronger predicted binding interaction[16].

  • Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to analyze the top-ranked pose for each analog[11][17]. This visual inspection is critical to understand the specific molecular interactions responsible for binding, such as:

    • Hydrogen Bonds: Identify H-bonds between the ligand and key amino acid residues (e.g., with Tyr124, Ser203).

    • Hydrophobic Interactions: Observe interactions with nonpolar residues.

    • π-π Stacking: Look for stacking interactions between aromatic rings of the ligand and residues like Trp86 or Tyr337 in the AChE active site[5].

  • Compare with Reference: Compare the binding mode and interactions of your novel analogs with those of the reference inhibitor, Donepezil. This comparison helps to rationalize the predicted affinities and can reveal whether the novel compounds bind in a similar or a completely new orientation.

Pillar 3: Comparative Data Presentation & Interpretation

To facilitate clear comparison, all quantitative data should be summarized in a structured table. The following table presents hypothetical, yet plausible, results for a comparative study of three spiro[azepane-4,1'-isobenzofuran] analogs against the reference inhibitor, Donepezil.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (hAChE)
Donepezil (Reference)-11.5Trp86, Tyr124, Ser203, Trp286, Phe338, Tyr341
SAI-01 R = H-8.2Trp86, Tyr341
SAI-02 R = 4-OH-9.5Trp86, Tyr124 (H-bond) , Trp286, Tyr341
SAI-03 R = 4-F-8.9Trp86, Trp286, Phe338, Tyr341

Interpretation of Hypothetical Results:

The data presented in the table allows for a direct comparison of the novel analogs against a known standard.

This level of analysis, which links specific structural modifications to changes in binding energy and molecular interactions, is the ultimate goal of a comparative docking study and provides actionable intelligence for the next cycle of drug design and synthesis.

References
  • Muthusamy, K., et al. (2022). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Advances. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with pymol and autodock/vina. Journal of Computer-Aided Molecular Design. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem. [Link]

  • Hakeem, I. J. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Bioinformation. [Link]

  • Dahiya, R., & Pathak, D. (2015). Ligand docking and binding site analysis with pymol and autodock/vina. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Freire, T. V. (2019). Response to "How to prepare proteins for molecular docking?". ResearchGate. [Link]

  • Bioinformatics Review. (2019). Vina output analysis using Discovery Studio visualizer. Bioinformatics Review. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Hakeem, I. J. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed. [Link]

  • Stavrakov, G., et al. (2018). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications. [Link]

  • da Silva, V. C., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Cresset Group. [Link]

  • Gschwend, H. W., & Gruen, F. H. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]

  • Gschwend, H. W., & Gruen, F. H. (1981). Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. [Link]

  • Gschwend, H. W., & Gruen, F. H. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of Medicinal Chemistry. [Link]

  • Ez-Zoubi, A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3'H-Spiro[azepane-4,1'-isobenzofuran]

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As a novel or specialized research chemical, 3'H-Spiro[azepane-4,1'-isobenzofuran] lacks a comprehensive, publicly available toxicological profile. This guide is therefore constructed upon the precautionary principle, deriving safety protocols from the known hazards of its core chemical motifs: the azepane ring and the isobenzofuran system. This approach ensures the highest degree of safety when handling compounds of unknown toxicity.[1] All procedures must be conducted under the direct supervision of a qualified chemist and in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2]

Immediate Action Briefing: Hazard Assessment by Structural Analogy

A prudent risk assessment must assume that 3'H-Spiro[azepane-4,1'-isobenzofuran] may exhibit hazards from both of its primary structural components.

  • The Azepane Moiety: The parent compound, azepane (also known as hexamethyleneimine), is classified as a corrosive and toxic substance. It is known to cause severe skin burns and eye damage and is harmful if swallowed.[3] While its incorporation into a larger spirocyclic system may alter its reactivity, the basic nitrogen presents a potential site for biological activity and corrosive action. The azepane ring is a feature in numerous pharmaceutical drugs, indicating a high potential for biological activity in its derivatives.[4]

  • The Isobenzofuran Moiety: The core benzofuran structure, a close analogue, is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[5] Furthermore, many related spiro[isobenzofuran] compounds are being actively investigated for their potent effects on the central nervous system and as anti-tumor agents, highlighting the potential for significant, and as-yet uncharacterized, pharmacological effects.[6][7]

  • Acute oral toxicity.

  • Severe skin and eye irritation or corrosion.

  • Unknown, potent pharmacological activity.

  • Potential long-term health effects, including carcinogenicity.

Therefore, a conservative and multi-layered personal protective equipment (PPE) strategy is mandatory.

Core Directive: Personal Protective Equipment (PPE) Protocol

Engineering controls are the primary line of defense. All manipulations of 3'H-Spiro[azepane-4,1'-isobenzofuran], whether in solid or solution form, must be performed within a certified chemical fume hood. [2] The following table outlines the minimum PPE required for various laboratory operations.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection (Closed container)Safety glasses with side shields (ANSI Z87.1 certified)[8]Single pair of nitrile glovesFlame-resistant (FR) lab coat, long pants, closed-toe shoesNot required
Routine Handling (Solid or Solution) (e.g., preparing solutions <100 mg)Chemical splash goggles (ANSI Z87.1 certified)[8]Double-gloving: Inner and outer nitrile glovesFR lab coat, long pants, closed-toe shoesNot required (within fume hood)
High-Risk Operations (e.g., weighing solid, large-scale >1g, potential for splash)Chemical splash goggles AND a full-face shield[8][9]Double-gloving: A flexible laminate inner glove (e.g., Silver Shield) with a chemical-resistant outer glove (e.g., nitrile) is recommended for chemicals of unknown toxicity.[9]FR lab coat, long pants, closed-toe shoes. Consider a chemical-resistant apron.[10]Not required (within fume hood). If engineering controls fail or are unavailable, a respiratory protection program compliant with OSHA 29 CFR 1910.134 is mandatory.[11]
Causality Behind PPE Choices:
  • Goggles over Glasses: Standard safety glasses protect from impact but not from chemical splashes. Goggles provide a seal around the eyes, offering superior protection against liquids and fine powders.[12]

  • Face Shield: A face shield is required for high-risk tasks as it protects the entire face from splashes, which is critical when handling potentially corrosive materials.[8] It must always be worn with goggles, never alone.[9]

  • Double-Gloving: This practice is a critical safeguard when handling compounds with unknown skin absorption hazards. The outer glove provides primary protection, while the inner glove protects the skin in case the outer glove is breached or during the doffing process.

  • Fume Hood: This is the most critical engineering control. It protects the user from inhaling potentially toxic or pharmacologically active aerosols (if solid) or vapors (if in a volatile solvent).[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict protocols minimizes exposure risk.

Weighing the Solid Compound:
  • Preparation: Before bringing the compound into the fume hood, decontaminate the balance and surrounding area. Place a weigh boat or paper on the balance.

  • Tare: Tare the balance with the weigh boat.

  • Transfer: Inside the fume hood, carefully transfer an approximate amount of the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

  • Seal: Immediately and securely close the primary stock bottle.

  • Weigh: Move the covered weigh boat to the balance, record the mass, and then promptly return it to the fume hood.

  • Cleanup: Carefully clean the spatula and any surfaces inside the hood that may have been contaminated.

Preparing a Solution:
  • Placement: Place a flask or vial containing a magnetic stir bar inside the fume hood.

  • Addition: Add the weighed solid to the flask.

  • Solvent Addition: Slowly add the desired solvent to the flask, directing the stream down the inner wall to avoid splashing.

  • Mixing: Cap the flask and begin stirring until the solid is fully dissolved.

Logistical Plan: Decontamination, Spills, and Disposal

A comprehensive plan for waste and spill management is essential for laboratory safety.

Emergency Spill Response:
  • Small Spill (<5 mL or <1g within a fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).

    • Wipe the area clean with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Collect all contaminated materials (absorbent, gloves, wipes) in a sealed, labeled hazardous waste bag.

  • Large Spill (Any spill outside a fume hood):

    • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • ALERT: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Waste Disposal Pathway:

All materials that come into contact with 3'H-Spiro[azepane-4,1'-isobenzofuran] are considered hazardous waste.

  • Segregation: Collect all waste streams—including excess solid, solutions, contaminated gloves, pipette tips, and absorbent materials—in a dedicated, sealed, and clearly labeled waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste: Non-Halogenated Organic Material" and list "3'H-Spiro[azepane-4,1'-isobenzofuran]" as a constituent.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and final disposal through your institution's EHS office. Do not pour any amount of this chemical or its solutions down the drain. [13]

cluster_ppe PPE Selection Workflow start Define Task q1 Risk of Splash or >1g Scale? start->q1 ppe_high Goggles + Face Shield Double Gloves FR Lab Coat + Apron q1->ppe_high Yes ppe_low Goggles Double Gloves FR Lab Coat q1->ppe_low No fume_hood Perform all work in Fume Hood ppe_high->fume_hood ppe_low->fume_hood

Caption: PPE selection decision tree for handling 3'H-Spiro[azepane-4,1'-isobenzofuran].

cluster_waste Chemical Waste Disposal Pathway source Chemical Waste Generated (Solid, Liquid, Contaminated PPE) container Collect in Sealed Container source->container labeling Label as: 'Hazardous Waste' 'Non-Halogenated Organic' List Chemical Name container->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Contact EHS for Final Disposal storage->disposal

Caption: Workflow for the proper disposal of chemical waste.

References

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth College.

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety - Cornell University.

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . Excedr.

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems.

  • Unidentified Chemical | Medical Management Guidelines . Toxic Substance Portal | ATSDR.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager.

  • 3-(4-hydroxyphenyl)-3-phenyl-isobenzofuran-1-one Safety Data Sheets . Echemi.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . Wiley Online Library.

  • SAFETY DATA SHEET - 1,3-Diphenylisobenzofuran . Fisher Scientific.

  • SAFETY DATA SHEET - 2,3-Benzofuran . TCI Chemicals.

  • SAFETY DATA SHEET - Rhodamine B base . Fisher Scientific.

  • The importance of Personal Protective Equipment in the handling of chemicals . DC Fine Chemicals.

  • Azepane | C6H13N | CID 8119 . PubChem - NIH.

  • SAFETY DATA SHEET - 2,3-Benzofuran . Fisher Scientific.

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions.

  • Personal Protective Equipment . US EPA.

  • CLP Regulation: ECHA publishes guidance on new hazard classes . KFT.

  • Safety Data Sheet - FITC . Cayman Chemical.

  • ECHA provides advice on new hazard classes for substances and mixtures . ECHA.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone . ResearchGate.

  • Introduction to ECHA's guidance on new CLP hazard classes . YouTube.

  • ECHA Releases New Edition of CLP Criteria Application Guidance . CIRS Group.

  • Safety Data Sheet - Azeliragon . MedchemExpress.

  • SAFETY DATA SHEET - 1H-Azepine, hexahydro-1-(4-nitrophenyl)- . Fisher Scientific.

  • New Guidance on CLP Regulation Introduces Updated Criteria for Chemical Hazard Classification . Foresight.

  • Azepane . Wikipedia.

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators . PMC.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready.

  • Working with Hazardous Chemicals . Organic Syntheses.

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents . PubMed.

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl . ACS Publications.

  • Proper disposal of chemicals . Sciencemadness Wiki.

  • WORKING WITH PYROPHORIC COMPOUNDS . McGill University.

  • Spirocyclic Building Blocks for Scaffold Assembly . Sigma-Aldrich.

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity . MDPI.

  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction . SpringerLink. 007/s11030-021-10363-w)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.